ALLO-1
Description
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-16(21)20(15-9-7-14(18)8-10-15)17(22)19(12)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAJNZREWTZYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-32-9 | |
| Record name | 37468-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of ALLO-1 in Selective Autophagy: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action for ALLO-1, a key autophagy receptor in Caenorhabditis elegans. It is intended for researchers, scientists, and drug development professionals working in the fields of autophagy, cellular degradation pathways, and related therapeutic areas. This document details the molecular interactions, regulatory processes, and signaling pathways governed by this compound, with a focus on its role in the selective degradation of paternal organelles, a process known as allophagy.
Introduction to Allophagy and the Role of this compound
Macroautophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation and recycling of the contents.[1][2][3] This process is crucial for maintaining cellular homeostasis, especially during stress, and its dysfunction is linked to numerous human diseases.[1]
In the nematode C. elegans, a specialized form of selective autophagy known as allophagy ensures the maternal inheritance of mitochondrial DNA.[4][5] This process selectively eliminates paternally inherited organelles, including mitochondria and membranous organelles (MOs), shortly after fertilization.[6][7][8] The central protein orchestrating this selective degradation is the autophagy receptor and adaptor, This compound (Allophagy-1).[8][9] Loss of this compound function results in the accumulation of these paternal organelles, demonstrating its essential role in this pathway.[1][10]
The this compound Isoforms: Substrate Specificity in Allophagy
The this compound gene encodes two primary splice isoforms, ALLO-1a and ALLO-1b, which exhibit distinct preferences for the cargo they target for degradation.[4][6] This specificity is conferred by their different C-terminal sequences.[6][7][11]
-
ALLO-1a: Predominantly targets sperm-derived membranous organelles (MOs) for degradation.[1][6]
-
ALLO-1b: Primarily responsible for recognizing and targeting paternal mitochondria.[1][4]
This division of labor allows for the precise and efficient removal of different types of paternal cargo within the early embryo.
Molecular Mechanism of Action: A Stepwise Pathway
The function of this compound in allophagy can be described as a multi-step process involving cargo recognition, recruitment to the target, interaction with the core autophagy machinery, and the formation of the autophagosome. This process is tightly regulated by post-translational modifications.
Step 1: Cargo Recognition via Ubiquitin Binding
The initial and critical step in selective autophagy is the recognition of the cargo to be degraded. For ALLO-1a, this recognition is mediated by ubiquitin.[6]
-
Ubiquitin as a Degradation Signal: Paternal membranous organelles are marked with polyubiquitin chains. These chains act as a signal for the autophagy machinery.[6][8]
-
ALLO-1a as a Ubiquitin Receptor: The C-terminal region of ALLO-1a functions as a ubiquitin-binding domain.[6][7] Structural analyses, including X-ray crystallography and Alphafold-Multimer predictions, reveal that this region forms a parallel coiled-coil structure that directly interacts with ubiquitin.[6][11]
-
Specificity of Interaction: ALLO-1a has been shown to interact in vitro with both K48- and K63-linked polyubiquitin chains.[6][7] The 355th Aspartic acid (Asp) residue of ALLO-1a is critical for this binding. Mutation of this residue impairs its ability to bind ubiquitin, its localization to MOs, and the subsequent degradation of these organelles.[6][11]
This evidence strongly suggests that ALLO-1a acts as a specific receptor for ubiquitinated MOs, bridging the marked cargo to the autophagy machinery.[6]
Step 2: this compound Accumulation and Regulation by IKKE-1 Kinase
Following initial cargo recognition, this compound accumulates around the paternal organelles. This accumulation is not a passive process but an actively regulated step that is crucial for the formation of the isolation membrane (the precursor to the autophagosome).[4][5]
-
IKKE-1 as a Key Regulator: A central player in this step is IKKE-1 , the C. elegans homolog of the mammalian TBK1 and IKKε family of kinases.[4][8] IKKE-1 physically interacts with and phosphorylates this compound.[8]
-
Two-Step Localization: Live imaging studies have revealed a biphasic localization pattern for this compound:
-
Rapid Cargo Recognition: An initial, weak localization of this compound to paternal organelles occurs immediately after fertilization. This step is independent of IKKE-1.[4]
-
IKKE-1-Dependent Accumulation: Subsequently, this compound gradually accumulates on the cargo surface. This second step is strictly dependent on the kinase activity of IKKE-1. In ikke-1 mutants, this compound fails to accumulate, and allophagy is impaired.[4][5]
-
Therefore, IKKE-1-mediated phosphorylation of this compound is a critical switch that promotes the robust accumulation of the receptor on the cargo, a prerequisite for efficient autophagosome formation.[8][12]
Step 3: Bridging Cargo to the Core Autophagy Machinery
Once accumulated on the cargo, this compound serves as a scaffold, recruiting the core autophagy machinery to initiate the formation of the autophagosome.
-
Interaction with LGG-1 (Atg8/LC3): this compound possesses a classic LC3-interacting region (LIR) motif, which allows it to bind directly to LGG-1, a C. elegans homolog of the key autophagosomal membrane protein Atg8/LC3.[4][8] This interaction is fundamental for tethering the cargo to the forming autophagosomal membrane.
-
Interaction with the ULK Initiation Complex: this compound also directly interacts with EPG-7 , the worm homolog of FIP200 (an essential scaffold protein in the ULK autophagy initiation complex).[4] This interaction is significant as it links the cargo-receptor complex directly to the earliest stages of autophagosome nucleation. The interaction occurs via the C-terminal Claw domain of EPG-7, a common binding mode for mammalian autophagy adaptors.[4]
A Positive Feedback Loop for Signal Amplification
Recent studies suggest the existence of a positive feedback mechanism that amplifies the autophagic signal and drives the process forward.[4][5]
-
Initial this compound recognizes the ubiquitinated cargo.
-
IKKE-1 is recruited and phosphorylates this compound, promoting its accumulation.
-
Accumulated this compound recruits the ULK complex via its interaction with EPG-7.
-
The recruitment of the ULK complex (which itself includes a kinase, UNC-51/ULK1) and IKKE-1 may further promote this compound phosphorylation and accumulation, creating a positive feedback loop.[4][5]
This feedback mechanism ensures a robust and localized autophagic response, leading to the efficient engulfment of the paternal organelles.
Visualizing the this compound Mechanism of Action
The following diagrams illustrate the key pathways and relationships in the this compound-mediated allophagy process.
Signaling Pathway of this compound in Allophagy
Caption: Figure 1: this compound signaling pathway in allophagy.
Logical Workflow of this compound Mediated Degradation
Caption: Figure 2: Logical workflow of paternal organelle degradation via allophagy.
Quantitative Data and Experimental Protocols
Detailed quantitative data and specific experimental protocols are embedded within the primary research articles. This section summarizes the types of experiments performed to elucidate the this compound mechanism and provides representative data where available in the source materials.
Key Experimental Methodologies
The investigation of the this compound mechanism has relied on a combination of genetic, biochemical, and cell biology techniques in C. elegans.
| Experimental Approach | Purpose | Key Findings |
| Yeast Two-Hybrid (Y2H) Assays | To identify direct protein-protein interactions. | Confirmed direct interaction between this compound and EPG-7, and between this compound and IKKE-1.[4][8] |
| In Vitro Binding Assays | To validate direct interactions and map binding domains, often using purified recombinant proteins (e.g., GST pulldowns). | Showed that ALLO-1a directly binds to K48- and K63-linked polyubiquitin chains.[6] |
| Co-immunoprecipitation (Co-IP) | To confirm protein-protein interactions within a cellular context (in vivo or from cell lysates). | Demonstrated that this compound and IKKE-1 interact in C. elegans embryos.[8] |
| CRISPR/Cas9 Gene Editing | To create knockout (e.g., this compound(tm4756)) or mutant strains to study protein function in vivo. | Loss of this compound or ikke-1 leads to the failure of paternal organelle degradation.[4][10] |
| Live-Cell Imaging / Confocal Microscopy | To observe the spatiotemporal localization of fluorescently tagged proteins (e.g., GFP-ALLO-1, GFP-LGG-1) in early embryos. | Revealed the two-step localization of this compound (recognition then accumulation) and the failure of accumulation in ikke-1 mutants.[4][5] |
| X-ray Crystallography | To determine the three-dimensional structure of protein domains at atomic resolution. | Revealed the parallel coiled-coil structure of the ALLO-1a C-terminal region.[6][11] |
Summary of Quantitative Data
The following table presents a summary of quantitative data from studies on allophagy, primarily focusing on the quantification of autophagy markers.
| Experiment | Genotype / Condition | Measured Parameter | Result | Reference |
| Quantification of Autophagy | Wild-type | Number of GFP-LGG-1 puncta per embryo (32-100 cell stage) | ~15 puncta | [10] |
| ikke-1 mutant | Number of GFP-LGG-1 puncta per embryo (32-100 cell stage) | ~5 puncta (Significant reduction) | [10] | |
| This compound mutant | Number of GFP-LGG-1 puncta per embryo (32-100 cell stage) | ~5 puncta (Significant reduction) | [10] | |
| Quantification of Basal Autophagy | Wild-type | Number of GFP-LGG-1 puncta per unit area in oocytes | ~1.5 puncta/area | [10] |
| ikke-1 mutant | Number of GFP-LGG-1 puncta per unit area in oocytes | No significant difference from wild-type | [10] | |
| This compound mutant | Number of GFP-LGG-1 puncta per unit area in oocytes | No significant difference from wild-type | [10] |
Note: The numerical values are estimations from graphical data presented in the cited literature and indicate a clear trend: both this compound and IKKE-1 are essential for the burst of autophagy associated with allophagy in the early embryo but do not significantly affect basal autophagy levels in oocytes.
Conclusion
This compound is a sophisticated and essential autophagy receptor that ensures the selective elimination of paternal organelles in C. elegans embryos. Its mechanism of action is a paradigm of selective autophagy, involving specific cargo recognition via ubiquitin binding, precise regulation through phosphorylation by the IKKE-1 kinase, and direct recruitment of the core autophagy machinery to the target. The existence of a positive feedback loop further highlights the robustness of this system. A thorough understanding of the this compound pathway not only provides insight into the fundamental biology of autophagy and maternal inheritance but also offers a valuable model for studying the roles of autophagy receptors and regulatory kinases, which have direct homologs implicated in human health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. You are what you eat: multifaceted functions of autophagy during C. elegans development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecules and their functions in autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound- and IKKE-1-dependent positive feedback mechanism promotes the initiation of paternal mitochondrial autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALLO-1a is a ubiquitin-binding adaptor for allophagy in Caenorhabditis elegans | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 7. ALLO-1a is a ubiquitin-binding adaptor for allophagy in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ALLO-1: A Novel Smoothened Antagonist with a Distinct Binding Mode for Overcoming Drug Resistance
A Technical Whitepaper for Drug Development Professionals and Researchers in Oncology
Abstract
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. Smoothened (SMO), a G protein-coupled receptor, is a key transducer in this pathway, making it a prime therapeutic target. While several SMO antagonists have been developed, the emergence of drug-resistant mutations in SMO presents a significant clinical challenge. This technical guide details the preclinical data on ALLO-1, a novel small-molecule SMO antagonist. This compound demonstrates potent inhibition of both wild-type and clinically relevant drug-resistant SMO mutants, operating through a distinct binding mechanism that differentiates it from other known SMO inhibitors. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used in its characterization.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations that lead to constitutive activation of SMO, is a key oncogenic driver in various malignancies.
This compound: A Differentiated Smoothened Antagonist
This compound is a small molecule antagonist of the Smoothened receptor. It has been identified as a potent inhibitor of the Hedgehog signaling pathway. A key characteristic of this compound is its ability to inhibit not only the wild-type SMO receptor but also clinically observed mutants that confer resistance to other SMO antagonists, such as GDC-0449 (vismodegib).
Mechanism of Action
This compound directly targets the Smoothened receptor, preventing its activation and subsequent downstream signaling. Unlike many other SMO antagonists that compete with SMO agonists like SAG or Hh-Ag 1.5, the inhibitory potency of this compound is not significantly affected by the concentration of these agonists.[1] This suggests that this compound binds to a site on SMO that is distinct from the binding site of these agonists, indicating an allosteric or non-competitive mode of inhibition. This unique binding mode is likely responsible for its activity against drug-resistant mutants.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against wild-type and mutant Smoothened.
| Compound | Target | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Wild-type Smoothened | TM3-Gli-Luc | Luciferase Reporter Assay | 50 | [1] |
| This compound | D477G Mutant Smoothened | Not Specified | Not Specified | ~100 (2-fold shift from WT) | [1] |
| This compound | D473H Mutant Smoothened | Not Specified | Not Specified | ~100 (similar potency to D477G) | [1] |
Table 1: In vitro potency of this compound against wild-type and mutant Smoothened.
Signaling Pathway and Experimental Workflow Diagrams
Hedgehog Signaling Pathway and Inhibition by this compound
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for determining this compound potency using a luciferase reporter assay.
Experimental Workflow: BODIPY-Cyclopamine Competition Binding Assay
Caption: Workflow for assessing this compound binding to SMO via a competition assay.
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized based on standard laboratory procedures. The specific parameters used in the primary research for this compound may vary.
Cell Culture and Reagents
-
Cell Line: TM3-Gli-Luc cells, which are mouse Leydig cells stably transfected with a Gli-responsive firefly luciferase reporter construct, are a suitable model for assessing Hedgehog pathway activation.
-
Reagents: this compound (solubilized in DMSO), Hh-Ag 1.5 (a Smoothened agonist), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a luciferase assay kit.
Luciferase Reporter Assay for Hedgehog Pathway Inhibition
-
Cell Seeding: Seed TM3-Gli-Luc cells in a 96-well plate at a density that allows for optimal growth and response.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with a low-serum medium. Treat the cells with a fixed, stimulatory concentration of Hh-Ag 1.5. Concurrently, add this compound in a dose-response manner (e.g., from 1 nM to 10 µM). Include appropriate controls (vehicle only, Hh-Ag 1.5 only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate suitable for luminescence reading. Add the luciferase substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
BODIPY-Cyclopamine Competition Binding Assay
-
Cell Preparation: Use cells (e.g., HEK293) transiently or stably overexpressing either wild-type or mutant human Smoothened.
-
Compound Incubation: Plate the cells in a suitable format (e.g., 24-well plate). On the day of the assay, incubate the cells with increasing concentrations of unlabeled this compound for a predetermined time at a specific temperature (e.g., 1-2 hours at 4°C or room temperature) to allow for binding to SMO.
-
Fluorescent Ligand Addition: Add a fixed, low concentration of BODIPY-cyclopamine (a fluorescently labeled SMO antagonist) to all wells and incubate for an additional period to reach binding equilibrium.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold buffer (e.g., PBS) to remove unbound fluorescent ligand.
-
Fluorescence Quantification: After the final wash, lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader. Alternatively, fluorescence can be quantified using flow cytometry or high-content imaging on intact cells.
-
Data Analysis: The fluorescence signal will be inversely proportional to the amount of this compound bound to SMO. Plot the fluorescence intensity against the logarithm of the this compound concentration. The data can be analyzed using non-linear regression to determine the IC50, from which the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a potent Smoothened antagonist with a favorable profile for inhibiting both wild-type and drug-resistant forms of the receptor. Its distinct binding mode offers a promising strategy to overcome acquired resistance to current Hedgehog pathway inhibitors. To date, there is no publicly available information on the in vivo efficacy or clinical development of this compound.[1] Further preclinical studies, including pharmacokinetic and in vivo efficacy assessments in relevant cancer models, are warranted to fully evaluate the therapeutic potential of this compound. The development of this compound and similar antagonists with novel mechanisms of action is a critical step toward more durable clinical responses for patients with Hedgehog-driven cancers.
References
Discovery of ALLO-1 as a SMO Antagonist
An In-Depth Technical Guide to ALLO-1: A Novel Smoothened Antagonist
Introduction
The designation this compound is applied to several distinct molecules in biomedical research. This guide focuses on the small molecule this compound (CAS Number: 37468-32-9), a potent antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] This particular this compound is of significant interest to researchers and drug development professionals due to its unique mechanism of action, which allows it to inhibit drug-resistant mutants of SMO.[1][3] Other entities also referred to as this compound include an autophagy receptor protein in C. elegans[4][5], a fragment binder to the ABL1 kinase[6], and various cell therapies[7][8], which are outside the scope of this chemical-focused guide.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and stem cell maintenance.[9] Aberrant activation of this pathway, often through mutations in the SMO receptor, can lead to cancers such as basal cell carcinoma and acute myeloid leukemia.[3] While several SMO antagonists like vismodegib have been developed, their efficacy can be limited by the emergence of drug-resistant SMO mutations, such as the common D473H mutant.[3]
This compound was identified as a novel SMO antagonist that operates via a distinct binding mechanism. Unlike many other SMO ligands that bind within the transmembrane (TMD) pocket, this compound occupies a narrow, deep, allosteric site beneath this canonical pocket.[3][10][11] This alternative binding mode places it far from the location of the D473H mutation, allowing it to effectively inhibit both wild-type and drug-resistant mutant forms of the SMO receptor.[2][3]
Chemical Properties and Biological Activity
This compound is a hydantoin-cored small molecule with defined chemical and biological characteristics. Its activity has been quantified against both wild-type and mutant forms of the SMO receptor.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 3-(4-chlorophenyl)-5-methyl-1-(phenylmethyl)-2,4-imidazolidinedione | [1] |
| CAS Number | 37468-32-9 | [1] |
| Molecular Formula | C₁₇H₁₅ClN₂O₂ | [1] |
| Formula Weight | 314.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
Table 2: Biological Activity of this compound
| Target | Assay Conditions | IC₅₀ | Reference |
| Wild-Type SMO | Inhibition of Hh-Ag 1.5-induced luciferase expression in TM3-Gli-Luc cells | 50 nM | [1][2] |
| D473H Mutant SMO | Inhibition of constitutively active human SMO mutant | 300-1000 nM | [1] |
| D477G Mutant SMO | Inhibition showed only a ~2-fold shift in IC₅₀ compared to wild-type | - | [2] |
Chemical Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through two primary convergent strategies: a "bottom-up" approach and a "top-down" approach.[3] These methods provide a flexible framework for generating derivatives for structure-activity relationship (SAR) studies.
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the SMO receptor, preventing its activation and halting the downstream signaling cascade. In the canonical Hedgehog pathway, the binding of an Hh ligand (like Sonic Hedgehog, SHH) to its receptor Patched1 (PTCH1) alleviates the inhibition of PTCH1 on SMO. This allows SMO to translocate to the primary cilium and activate the GLI family of transcription factors, which then move to the nucleus to regulate target gene expression. This compound, by binding to its allosteric site on SMO, locks the receptor in an inactive conformation, thereby inhibiting the entire downstream pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Practical Fragments: Fragments distinguish allosteric from active site binders [practicalfragments.blogspot.com]
- 7. poseida.com [poseida.com]
- 8. anzctr.org.au [anzctr.org.au]
- 9. researchgate.net [researchgate.net]
- 10. Colocalization Strategy Unveils an Underside Binding Site in the Transmembrane Domain of Smoothened Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In Vitro Efficacy of ALLO-1 (Alloferon-1): A Technical Guide for Researchers
Introduction: Alloferon-1 (ALLO-1) is a cationic oligopeptide first isolated from the hemolymph of the insect Calliphora vicina.[1] It is a bioactive peptide known for its immunomodulatory, antiviral, and antitumoral activities.[2][3][4] Unlike conventional cytotoxic agents, Alloferon-1 does not typically exert a direct killing effect on cancer cells. Instead, its primary mechanism involves modulating the host's immune response, particularly by activating Natural Killer (NK) cells.[3][5] Furthermore, recent studies have elucidated its role in sensitizing cancer cells to traditional chemotherapeutic drugs by influencing cellular metabolic pathways. This guide provides an in-depth overview of the in vitro effects of Alloferon-1 on various cell lines, detailing its impact on cell viability, its mechanism of action, and the experimental protocols used for its evaluation.
Data Presentation: Quantitative Effects of Alloferon-1
The in vitro effects of Alloferon-1 have been quantified in terms of its ability to modulate immune cell activity and to enhance the efficacy of standard chemotherapeutic agents.
Table 1: Immunomodulatory Activity of Alloferon-1
| Effector Cells | Target Cells | Assay | Effective Concentration Range | Maximum Efficacy | Reference |
|---|---|---|---|---|---|
| Mouse Spleen Lymphocytes | K562 | Cytotoxicity Assay | 0.05 - 50 ng/mL | Not Specified | [6] |
| Human Peripheral Blood Lymphocytes | K562 | Cytotoxicity Assay | Not Specified | 0.05 - 0.5 ng/mL |[6] |
Table 2: Synergistic Effects of Alloferon-1 with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Duration | Effect | Reference |
|---|---|---|---|---|---|
| P388D1 (Murine Leukemia) | Doxorubicin | Not Specified | Not Specified | Boosted growth inhibiting activity | [1][7] |
| P388D1 (Murine Leukemia) | Cyclophosphamide | Not Specified | Not Specified | Boosted anti-clonogenic activity | [1][7] |
| Panc-1 (Pancreatic Cancer) | Gemcitabine | 4 µg/mL | 3 weeks | IC50 decreased from 11.83 µM to 9.22 µM | [8] |
| AsPC-1 (Pancreatic Cancer) | Gemcitabine | 4 µg/mL | 3 weeks | IC50 decreased from 4.04 µM to 3.12 µM |[8] |
Mechanism of Action and Signaling Pathways
Alloferon-1's anticancer effects are multifaceted, primarily involving the potentiation of the innate immune system and alteration of cancer cell metabolism.
Immunomodulation via Natural Killer (NK) Cell Activation
The principal antitumoral mechanism of Alloferon-1 is the stimulation of NK cells, which are critical components of the innate immune system responsible for eliminating malignant cells.[2] This activation occurs through several interconnected pathways:
-
Upregulation of Activating Receptors: Alloferon-1 increases the expression of NK-activating receptors, such as 2B4 and NKG2D.[2][5]
-
Enhanced Cytokine Production: It stimulates activated NK cells to produce and secrete key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][5]
-
Secretion of Cytolytic Granules: Alloferon-1 promotes the release of perforin and granzyme B from NK cells.[2][5] Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[2]
Modulation of Intracellular Signaling
Alloferon-1 also influences key intracellular signaling pathways involved in inflammation and immune response.
-
NF-κB Pathway: Alloferon-1 can activate the NF-κB pathway, which in turn stimulates the synthesis of interferons, contributing to its antiviral and immunomodulatory effects.[2]
-
NLRP3 Inflammasome Pathway: It exhibits anti-inflammatory properties by downregulating the NLRP3 inflammasome cascade, reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.[9]
Inhibition of Glutamine Uptake in Pancreatic Cancer
In pancreatic cancer cell lines Panc-1 and AsPC-1, long-term exposure to Alloferon-1 was shown to downregulate the expression of SLC6A14, a transporter responsible for glutamine uptake.[2][8] Since many cancer cells are highly dependent on glutamine for proliferation, this action reduces their metabolic fitness and increases their sensitivity to chemotherapeutic drugs like gemcitabine.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
Protocol: Cell Viability and Chemosensitization Assay (MTT-Based)
This protocol is designed to assess the effect of Alloferon-1 on the cytotoxicity of a chemotherapeutic agent (e.g., Doxorubicin).
1. Cell Culture and Seeding:
-
Culture cancer cells (e.g., P388D1) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase.
-
Seed 5 x 10³ cells per well in a 96-well microplate in a final volume of 100 µL and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare stock solutions of Alloferon-1 and Doxorubicin in sterile PBS or culture medium.
-
Add compounds to the wells. Create the following groups: a. Vehicle Control (medium only) b. Alloferon-1 only (at various concentrations) c. Doxorubicin only (serial dilutions to determine IC50) d. Combination: A fixed, non-toxic concentration of Alloferon-1 plus serial dilutions of Doxorubicin.
-
Incubate the plate for 48-72 hours at 37°C.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the culture medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for Doxorubicin with and without Alloferon-1 to assess sensitization.
Protocol: Cellular Uptake Assay for a Cell-Penetrating Peptide
This protocol describes how to visualize and quantify the uptake of Alloferon-1, which is known to be a cell-penetrating peptide.[1][7]
1. Peptide Labeling:
-
Synthesize or procure Alloferon-1 chemically conjugated to a fluorescent dye (e.g., Fluorescein or TAMRA).
2. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) onto glass coverslips in a 24-well plate or in a 96-well plate for quantitative analysis.
-
Incubate until they reach 70-80% confluency.
-
Wash the cells twice with serum-free medium.
-
Add the fluorescently-labeled Alloferon-1 at the desired concentration (e.g., 1-10 µM) in serum-free medium.
-
Incubate for a specific time course (e.g., 30 min, 1h, 2h) at 37°C.
3. Sample Preparation and Imaging (Microscopy):
-
After incubation, wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cellular uptake and localization of the peptide using a fluorescence microscope.
4. Quantitative Analysis (Flow Cytometry):
-
After incubation and washing, detach the cells using trypsin.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze 10,000 cells per sample using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. This provides a quantitative measure of peptide uptake across the cell population.[10]
References
- 1. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. Alloferon 1 - SB PEPTIDE [sb-peptide.com]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of Allopregnanolone: A Technical Guide
Disclaimer: The term "ALLO-1" is not a standardized identifier for a specific molecular target in publicly available scientific literature. Based on the context of drug development and the interests of researchers and scientists, this guide interprets "ALLO" as an abbreviation for Allopregnanolone. Allopregnanolone is a neurosteroid with well-documented molecular targets and significant therapeutic interest.
This technical guide provides a comprehensive overview of the molecular targets of Allopregnanolone, complete with quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Molecular Targets of Allopregnanolone
Allopregnanolone's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, its therapeutic profile may be influenced by its interactions with a range of secondary targets.
Quantitative Data on Molecular Interactions
The following table summarizes the key molecular targets of Allopregnanolone, the nature of their interaction, and associated quantitative data from various studies.
| Molecular Target | Interaction Type | Quantitative Data | Primary Effect |
| GABA-A Receptor | Positive Allosteric Modulator | EC₅₀ = 12.9 ± 2.3 nM (control neurons)[1] | Potentiation of GABA-induced Cl⁻ current |
| Positive Allosteric Modulator | EC₅₀ = 92.7 ± 13.4 nM (epileptic neurons)[1] | Potentiation of GABA-induced Cl⁻ current | |
| Direct Agonist | Activation at ≥30 nM[2] | Direct opening of the Cl⁻ channel | |
| Pregnane X Receptor (PXR) | Agonist | Low affinity (>500 nM)[3] | Regulation of gene expression |
| L-type Calcium Channels | Inhibitor | - | Inhibition of Ca²⁺ influx |
| T-type Calcium Channels | Inhibitor | IC₅₀ ≈ 0.9 µM[4] | Inhibition of Ca²⁺ influx |
| Membrane Progesterone Receptors (mPRs) | Agonist | Affinity for mPRδ ~100 nM[5] | Activation of downstream signaling (e.g., ERK) |
| Toll-Like Receptor 4 (TLR4) | Inhibitor | Effective at 1.0 µM[6] | Attenuation of inflammatory signaling |
Visualizing Molecular Pathways and Workflows
Allopregnanolone's Modulation of GABA-A Receptor Signaling
Allopregnanolone binds to a unique allosteric site on the GABA-A receptor, enhancing the binding of GABA and increasing the flow of chloride ions into the neuron. This results in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Caption: Allopregnanolone's potentiation of GABA-A receptor signaling.
General Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for characterizing the interaction of Allopregnanolone with a specific molecular target.
Caption: A generalized workflow for validating Allopregnanolone's molecular targets.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol details the measurement of Allopregnanolone's effect on GABA-A receptor currents.[1][7]
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
-
-
Solutions:
-
External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Clamp the membrane potential at -60 mV.
-
Apply GABA (at an EC₁₀-EC₂₀ concentration) to elicit a control current.
-
Co-apply GABA with a range of Allopregnanolone concentrations (e.g., 1 nM to 10 µM) to determine the dose-dependent potentiation of the GABA-evoked current.
-
Record and analyze the current amplitudes to calculate the EC₅₀ for Allopregnanolone.
-
Radioligand Binding Assay for GABA-A Receptor Modulation
This assay quantifies how Allopregnanolone affects the binding of a radiolabeled ligand to the benzodiazepine site of the GABA-A receptor.[8][9][10]
-
Membrane Preparation:
-
Homogenize whole rat brains (minus cerebellum and pons) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in fresh buffer and determine the protein concentration.
-
-
Binding Protocol:
-
Set up assay tubes containing:
-
50-100 µg of membrane protein.
-
1 nM [³H]Flunitrazepam.
-
Varying concentrations of Allopregnanolone.
-
For non-specific binding, include 10 µM diazepam.
-
Bring the final volume to 500 µL with Tris-HCl buffer.
-
-
Incubate for 60-90 minutes at 4°C.
-
Terminate the assay by rapid filtration over glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters three times with ice-cold buffer.
-
Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding and analyze the modulation by Allopregnanolone.
-
PXR Activation Reporter Gene Assay
This cell-based assay measures the ability of Allopregnanolone to activate the Pregnane X Receptor.[3][11]
-
Cell and Plasmid Preparation:
-
Use a human hepatoma cell line (e.g., HepG2).
-
Co-transfect cells with a PXR expression vector and a reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) driving a luciferase gene.
-
-
Assay Protocol:
-
Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Replace the medium with fresh medium containing varying concentrations of Allopregnanolone or a known PXR agonist (e.g., rifampicin) as a positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or total protein concentration.
-
Plot the dose-response curve to determine the EC₅₀ of PXR activation by Allopregnanolone.
-
References
- 1. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of presynaptic GABAA receptors by endogenous neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human macrophage activation via pregnane neurosteroid interactions with toll-like receptors: Sex differences and structural requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Differential antagonism by epipregnanolone of alphaxalone and pregnanolone potentiation of [3H]flunitrazepam binding suggests more than one class of binding site for steroids at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Neurosteroid modulation of [3H]flunitrazepam binding in the medulla: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Research on the Therapeutic Potential of "ALLO-" Prefixed Biologics: A Technical Whitepaper
This technical guide provides an in-depth overview of the therapeutic potential of several distinct investigational agents prefixed with "ALLO-". It is intended for researchers, scientists, and drug development professionals. The term "ALLO-1" does not refer to a single therapeutic entity but is a designation used for different drug candidates in various stages of development. This paper will address the core science and clinical data for the most prominent of these: Allopregnanolone (a neurosteroid) and a suite of allogeneic CAR T-cell therapies developed by Allogene Therapeutics (ALLO-501/501A, ALLO-316, and ALLO-715).
Part 1: Allopregnanolone (ALLO) - A Neuroregenerative Steroid
Allopregnanolone (ALLO) is an endogenous neurosteroid being investigated for its potential as a regenerative therapeutic for neurodegenerative diseases, most notably Alzheimer's disease (AD).[1] Its mechanism of action is centered on promoting neurogenesis, oligogenesis, and reducing neuroinflammation.[1][2]
Mechanism of Action
ALLO's primary regenerative effects are mediated through its interaction with the GABA-A receptor complex on neural stem and progenitor cells.[2] This interaction leads to a cascade of intracellular events culminating in the regulation of gene expression and protein synthesis necessary for cell cycle progression and differentiation.[2]
References
Methodological & Application
Application Notes and Protocols: ALLO-1 (Allopregnanolone) Treatment for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALLO-1, also known as allopregnanolone, is a neurosteroid that has demonstrated significant therapeutic potential in preclinical studies for neurodegenerative diseases such as Alzheimer's disease.[1] It is a positive allosteric modulator of GABA-A receptors and has been shown to promote neurogenesis, thereby restoring cognitive function in mouse models.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on established preclinical research. The protocols and data presented herein are intended to serve as a guide for researchers investigating the therapeutic effects of this compound.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the GABA-A receptor. In neural progenitor cells, this interaction leads to an efflux of chloride ions, causing membrane depolarization and the activation of L-type calcium channels.[2] The subsequent influx of calcium activates downstream signaling cascades that promote the expression of genes involved in cell cycle progression and neurogenesis.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in mouse models.
Table 1: Pharmacokinetic Parameters of Allopregnanolone in Mice
| Administration Route | Dose (mg/kg) | Vehicle | Peak Plasma Concentration (ng/mL) | Time to Peak | Brain/Plasma Ratio at Cmax |
|---|---|---|---|---|---|
| Intravenous (IV) | 1.5 | 6% w/v HBCD | Not Specified | 5 min | 3-fold |
| Subcutaneous (SC) | 10 | 20% w/v HBCD | 34-51 | 30 min | 5-fold |
Data compiled from a study on the pharmacokinetics of allopregnanolone.[1]
Table 2: Efficacy of Allopregnanolone in 3xTgAD Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Regimen | Outcome Measure | Result |
|---|---|---|---|---|---|
| Allopregnanolone | Not Specified | Not Specified | Once per week | Hippocampal Neurogenesis | Increased BrdU and PCNA markers |
| Allopregnanolone | Not Specified | Intravenous | Single dose | CREB Phosphorylation | Transiently and robustly increased within 5 min |
| Allopregnanolone | Not Specified | Intravenous | Single dose | NeuroD Levels | Increased within 4 hours |
Efficacy data based on studies in the triple transgenic Alzheimer's disease (3xTgAD) mouse model.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
Allopregnanolone (this compound) powder
-
2-Hydroxypropyl-β-cyclodextrin (HBCD) or Sulfobutyl-ether-β-cyclodextrin (SBECD)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
For Intravenous (IV) Administration:
-
Prepare a 6% (w/v) solution of HBCD or SBECD in sterile saline.
-
Dissolve this compound powder in the cyclodextrin solution to a final concentration of 0.5 mg/mL.
-
Briefly sonicate the solution to ensure complete dissolution.[1]
-
Sterile filter the final solution before administration.
-
-
For Subcutaneous (SC) Administration:
-
Prepare a 20% (w/v) solution of HBCD in sterile saline.
-
Dissolve this compound powder in the HBCD solution to a final concentration of 2.5 mg/mL.
-
Briefly sonicate to aid dissolution.[1]
-
Sterile filter the final solution.
-
Protocol 2: Administration of this compound to 3xTgAD Mice
Animal Model:
-
Triple transgenic Alzheimer's disease (3xTgAD) mice are a commonly used model.[1]
-
Aged wildtype mice can be used as controls.[1]
-
House animals in accordance with institutional guidelines.
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Group Assignment: Randomly assign mice to treatment (this compound) and control (vehicle) groups.
-
Administration:
-
For a regenerative treatment regimen, administer this compound or vehicle once per week.[1]
-
IV Injection: Administer the prepared this compound solution (e.g., at 0.5 mg/kg or 1.5 mg/kg) via the lateral tail vein.[1]
-
SC Injection: Administer the prepared this compound solution (e.g., at 10 mg/kg) subcutaneously in the dorsal region.[1]
-
-
Monitoring: Observe animals regularly for any adverse effects.
-
Endpoint Analysis:
-
Pharmacokinetics: Collect blood and brain tissue at various time points post-injection (e.g., 5 min, 30 min, 4h, 24h) to determine drug concentration.[1]
-
Neurogenesis Markers: At the end of the treatment period, euthanize mice and collect brain tissue. Perform immunohistochemistry for markers of neurogenesis such as BrdU, PCNA, and NeuroD.[1]
-
Cognitive Function: Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess learning and memory.
-
Safety and Handling
-
Follow all institutional guidelines for animal care and use.
-
Handle this compound and cyclodextrins in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for established laboratory safety and animal care protocols. Researchers should adapt these protocols to their specific experimental needs and institutional requirements.
References
Application Notes and Protocols for Dissolving ALLO-1 in Cell Culture Experiments
Introduction to ALLO-1
This compound is a novel synthetic small molecule inhibitor with potential applications in targeted cancer therapy. Its mechanism of action is believed to involve the inhibition of a key kinase in a critical cell signaling pathway, leading to the induction of apoptosis in cancer cells. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, a common challenge for in vitro studies. This document provides a detailed protocol for the proper dissolution and preparation of this compound for use in cell culture experiments to ensure reliable and reproducible results.
Solubility Characteristics of this compound
The solubility of this compound has been determined in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It is crucial to minimize the final concentration of organic solvents in the cell culture medium to avoid solvent-induced cytotoxicity.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | > 50 | > 125 | Recommended for stock solutions. |
| Ethanol | ~10 | ~25 | Can be used as an alternative to DMSO. |
| Methanol | ~5 | ~12.5 | Lower solubility compared to DMSO and Ethanol. |
| PBS (pH 7.4) | < 0.1 | < 0.25 | Practically insoluble in aqueous solutions. |
| Cell Culture Media | < 0.1 | < 0.25 | Insoluble without the use of a co-solvent. |
Note: The molarity is calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Experimental Protocols
Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 2 mg of this compound powder using a calibrated analytical balance.
-
Adding Solvent: Add 100 µL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Sterilization: The high concentration of DMSO in the stock solution is self-sterilizing. No further filtration is required.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the primary stock solution to final working concentrations in cell culture medium.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy and minimize pipetting errors, it is recommended to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute the 50 mM primary stock 1:50 in pre-warmed complete cell culture medium (e.g., 2 µL of 50 mM stock + 98 µL of medium).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 2 µL of the 5 mM intermediate stock or 0.2 µL of the 50 mM primary stock.
-
Mixing: Immediately after adding the this compound solution, gently mix the medium by pipetting up and down or by swirling the culture vessel.
-
Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. Generally, the final DMSO concentration in cell culture should be kept below 0.5% (v/v) to avoid toxicity.[1]
Visualizations
Caption: Workflow for dissolving and preparing this compound for cell culture experiments.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Application Notes and Protocols for Studying ALLO-1-Mediated Allophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALLO-1 (Allophagy-1) is a crucial autophagy adaptor protein in the nematode Caenorhabditis elegans. It plays a central role in a specialized form of selective autophagy known as "allophagy," which is responsible for the elimination of paternal mitochondria and membranous organelles after fertilization.[1][2][3][4] This process is essential for the maternal inheritance of mitochondrial DNA. These application notes provide a comprehensive overview of the this compound signaling pathway and detailed protocols for studying its function in inducing allophagy.
This compound Signaling Pathway in Allophagy
This compound functions as a bridge, linking ubiquitinated paternal organelles to the core autophagy machinery for their subsequent degradation. The process is tightly regulated and involves several key proteins. After fertilization, paternal organelles are marked with ubiquitin, which is recognized by this compound.[2][3][4] The recruitment and accumulation of this compound at the paternal organelles are critical early steps. This process is further regulated by the TBK1/IKKε family kinase, IKKE-1, which interacts with and phosphorylates this compound, a crucial step for the clearance of paternal organelles.[2]
Once localized, this compound, through its LC3-interacting region (LIR) motif, binds to LGG-1 (the C. elegans homolog of LC3), a key protein in the formation of the autophagosome.[2] This interaction facilitates the sequestration of the paternal organelles within a double-membraned autophagosome. The gene this compound encodes two splice isoforms, ALLO-1a and ALLO-1b, which exhibit different targeting preferences. ALLO-1a is predominantly targeted to membranous organelles, while ALLO-1b is targeted to paternal mitochondria.[3][4] The autophagosome then fuses with a lysosome, leading to the degradation of its contents. A positive feedback mechanism involving this compound and IKKE-1, potentially through the FIP200 homolog EPG-7/ATG-11, promotes the initiation and progression of autophagosome formation.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway in allophagy.
Experimental Protocols
Studying this compound-mediated allophagy in C. elegans primarily involves genetic manipulation and advanced microscopy techniques to visualize the fate of paternal mitochondria in early embryos.
Visualization of Paternal Mitochondria Degradation
This protocol allows for the direct observation of allophagy in living C. elegans embryos.
Materials:
-
C. elegans strains: Wild-type (N2), and strains with fluorescently labeled paternal mitochondria (e.g., spe-11 mutants carrying mito-GFP).
-
Microscope slides and coverslips.
-
Agar pads (2-5% agarose in M9 buffer).
-
Levamisole solution (e.g., 10 mM) for immobilization.
-
Confocal microscope with a high-resolution objective.
Procedure:
-
Prepare agar pads by pipetting a small drop of melted agarose onto a microscope slide and pressing another slide on top to create a flat surface.
-
Pick gravid hermaphrodites of the desired C. elegans strain and dissect them in a drop of M9 buffer on a coverslip to release embryos.
-
Alternatively, allow hermaphrodites to lay eggs for a short period on the agar pad.
-
Immobilize the embryos by adding a drop of levamisole solution.
-
Invert the coverslip onto the agar pad on the microscope slide.
-
Image the early-stage embryos using a confocal microscope. Paternal mitochondria are typically clustered near one of the pronuclei.
-
Acquire time-lapse images to track the disappearance of the fluorescently labeled paternal mitochondria. In wild-type embryos, this should occur within the first few cell divisions.
Immunofluorescence Staining for this compound and LGG-1
This protocol is used to visualize the localization of this compound and the autophagosome marker LGG-1.
Materials:
-
Early-stage C. elegans embryos.
-
Fixation solution (e.g., methanol at -20°C).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).
-
Primary antibodies: anti-ALLO-1 and anti-LGG-1.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Fix the embryos on a poly-L-lysine coated slide using cold methanol.
-
Permeabilize the embryos with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies (anti-ALLO-1 and anti-LGG-1) overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature.
-
Wash the slides with PBS.
-
Mount the slides with mounting medium and a coverslip.
-
Image the stained embryos using a confocal microscope to observe the co-localization of this compound and LGG-1 puncta around paternal mitochondria.
Co-immunoprecipitation to Assess Protein Interactions
This protocol can be used to confirm the interaction between this compound and its binding partners like IKKE-1 and LGG-1.
Materials:
-
C. elegans mixed-stage worm pellet.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against the protein of interest (e.g., anti-ALLO-1).
-
Protein A/G agarose beads.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Lyse the worm pellet in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins (e.g., anti-IKKE-1, anti-LGG-1).
Summary of Key Proteins and Their Functions
| Protein | Function in Allophagy |
| This compound | Autophagy adaptor that recognizes ubiquitinated paternal organelles and links them to the autophagosome.[2] |
| IKKE-1 | Kinase that interacts with and phosphorylates this compound, which is important for paternal organelle clearance.[2] |
| LGG-1 | C. elegans homolog of LC3; a key component of the autophagosome membrane that binds to this compound.[2] |
| Ubiquitin | Molecular tag that marks paternal organelles for degradation.[2][3][4] |
| EPG-7/ATG-11 | FIP200 homolog that may be involved in a positive feedback loop for this compound accumulation.[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for studying this compound function.
References
Application Notes and Protocols for High-Throughput Screening of ALLO-1
Disclaimer: The specific molecule "ALLO-1" is not found in the public scientific literature. These application notes and protocols are based on the characteristics of Allopregnanolone (ALLO) , a well-documented neurosteroid that functions as a positive allosteric modulator of the GABA-A receptor. It is assumed that "this compound" is a similar allosteric modulator targeting the GABA-A receptor.
Application Notes
Introduction to this compound as a Positive Allosteric Modulator
This compound is a putative positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike orthosteric agonists that bind directly to the primary ligand-binding site (the GABA binding site), allosteric modulators bind to a distinct site on the receptor complex.[1][2] This binding induces a conformational change in the receptor that enhances the effect of the endogenous ligand, GABA.[2] Positive allosteric modulation by compounds like this compound can increase the affinity of GABA for its receptor and/or increase the channel's ion flow in response to GABA binding, leading to a more potent inhibitory postsynaptic potential.[3] This mechanism of action is of significant interest in drug discovery for conditions such as anxiety, epilepsy, and sleep disorders.[4]
Mechanism of Action: GABA-A Receptor Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[3][5] This influx of negatively charged ions typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[3] this compound, as a PAM, potentiates this inhibitory effect. It binds to a specific allosteric site on the GABA-A receptor, enhancing the receptor's function in the presence of GABA.[2] This modulation provides a more subtle and potentially safer therapeutic approach compared to direct receptor agonists.
Application in High-Throughput Screening (HTS)
High-throughput screening is a crucial tool in drug discovery for identifying novel modulators of therapeutic targets from large compound libraries.[6] For a compound like this compound, HTS assays are designed to detect its modulatory effect on GABA-A receptor activity. Common HTS approaches for ion channels like the GABA-A receptor include fluorescence-based assays that measure changes in membrane potential or intracellular ion concentrations.[7][8][9] These methods are amenable to automation and miniaturization, allowing for the rapid screening of thousands of compounds.[6] Following a primary screen, hit compounds are typically confirmed and characterized using lower-throughput, higher-content methods such as automated electrophysiology.[10]
Signaling Pathway and Experimental Workflow
References
- 1. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allopregnanolone: Regenerative therapeutic to restore neurological health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical, Target, and Bioactive Properties of Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High throughput screening technologies for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cellular Alloreactivity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure cellular alloreactivity, a key process in immunology, particularly relevant to transplantation medicine and immunotherapy.
Introduction to Cellular Alloreactivity
Alloreactivity is an immune response directed against alloantigens, which are antigens present in a genetically dissimilar individual of the same species. In the context of cell biology and medicine, this primarily refers to the T-cell response to foreign Major Histocompatibility Complex (MHC) molecules, which are the primary instigators of transplant rejection.[1] Measuring the activity of alloreactive T cells is crucial for predicting and monitoring the outcome of organ and hematopoietic stem cell transplantation, as well as for the development of therapies to induce tolerance.[2][3]
The primary pathways of allorecognition that lead to an alloresponse are:
-
Direct Pathway: Recipient T cells recognize intact foreign MHC molecules on the surface of donor antigen-presenting cells (APCs).[1]
-
Indirect Pathway: Recipient APCs process and present peptides from donor MHC molecules on their own self-MHC molecules to recipient T cells.[1]
-
Semi-direct Pathway: Recipient APCs acquire intact donor MHC molecules and present them to recipient T cells.[1]
This document outlines three common techniques to quantify the cellular response to alloantigens: the Mixed Lymphocyte Reaction (MLR), quantitative PCR (qPCR) for cytokine mRNA, and flow cytometry-based proliferation assays.
Signaling Pathways in T-Cell Allorecognition
The interaction between a recipient's T cell and a donor's antigen-presenting cell initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function. The diagram below illustrates a simplified overview of the direct allorecognition pathway leading to T-cell activation.
Caption: Direct pathway of T-cell allorecognition.
Experimental Protocols
The MLR assay is a classic and robust method to measure the proliferation of T cells in response to alloantigens.[3]
Principle: Responder T cells from a recipient are co-cultured with stimulator cells (e.g., peripheral blood mononuclear cells - PBMCs) from a donor. The stimulator cells are treated to prevent their own proliferation (e.g., with irradiation or mitomycin C). The proliferation of the responder T cells is quantified by measuring the incorporation of [³H]-thymidine into newly synthesized DNA.
Experimental Workflow:
Caption: Workflow for a [³H]-Thymidine based MLR assay.
Detailed Protocol:
-
Cell Isolation: Isolate PBMCs from whole blood of the recipient (responder) and donor (stimulator) using Ficoll-Paque density gradient centrifugation.
-
Inactivation of Stimulator Cells: Resuspend donor PBMCs at 1 x 10⁷ cells/mL in complete RPMI medium. Inactivate them with gamma irradiation (e.g., 30 Gy) or by incubation with Mitomycin C (25 µg/mL) for 30 minutes at 37°C, followed by thorough washing.
-
Cell Plating: In a 96-well round-bottom plate, add 1 x 10⁵ responder cells per well. Add an equal number of inactivated stimulator cells to the appropriate wells.
-
Control Wells: Include wells with responder cells alone (background proliferation) and stimulator cells alone (to confirm inactivation).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
[³H]-Thymidine Pulse: On day 5, add 1 µCi of [³H]-thymidine to each well.
-
Harvesting: After 18-24 hours of further incubation, harvest the cellular DNA onto a glass fiber filter mat using a cell harvester.
-
Measurement: Place the filter mat in a scintillation counter and measure the incorporated radioactivity as Counts Per Minute (CPM).
This method provides a rapid assessment of alloreactive T-cell activation by measuring the upregulation of cytokine mRNA, such as Interleukin-2 (IL-2), within 48 hours.[4]
Principle: Following co-culture of responder and stimulator cells, total RNA is extracted, reverse transcribed into cDNA, and the expression of specific cytokine genes is quantified using qPCR. This serves as an early indicator of T-cell activation.
Detailed Protocol:
-
MLR Setup: Set up a one-way MLR as described in section 3.1, steps 1-3.
-
Incubation: Incubate the culture for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[4]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Perform reverse transcription on the extracted RNA to synthesize cDNA using a high-capacity cDNA reverse transcription kit.[5]
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target gene (e.g., IL-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5]
-
Data Analysis: Calculate the relative gene expression of the target gene in the alloreactive sample compared to the control (responder cells alone) using the ΔΔCt method.
This technique allows for the identification and phenotyping of specific proliferating cell populations.
Principle: Responder cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. The proliferation of specific T-cell subsets (e.g., CD4+, CD8+) can be tracked by the serial halving of CFSE fluorescence intensity using flow cytometry.[2]
Detailed Protocol:
-
CFSE Labeling: Resuspend responder cells (e.g., PBMCs) at 1 x 10⁷ cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
-
MLR Setup: Set up a one-way MLR as described in section 3.1, using the CFSE-labeled responder cells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Antibody Staining: Harvest the cells and stain with fluorescently-conjugated antibodies against cell surface markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the lymphocyte population and then on specific T-cell subsets (e.g., CD3+CD4+). Analyze the CFSE histogram for these populations to identify distinct peaks corresponding to different generations of cell division.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Summary of Quantitative Data for Alloreactivity Assays
| Parameter | [³H]-Thymidine MLR | qPCR for IL-2 mRNA | CFSE Flow Cytometry |
| Primary Readout | Counts Per Minute (CPM) | Relative Gene Expression (Fold Change) | Percentage of Divided Cells |
| Stimulation Index (SI) | (CPM of Allo-reaction - CPM of Stimulator Control) / (CPM of Responder Control) | Not Applicable | Not Applicable |
| Proliferation Index | Not Applicable | Not Applicable | Average number of divisions for all cells |
| Division Index | Not Applicable | Not Applicable | Average number of divisions for responding cells |
| Typical Incubation Time | 5-6 days | 24-48 hours | 5-7 days |
| Cell Number per Well | 1-2 x 10⁵ responder cells | 1-2 x 10⁵ responder cells | 1-2 x 10⁵ responder cells |
| Key Reagents | [³H]-Thymidine, Scintillation Fluid | RNA Extraction Kit, cDNA Synthesis Kit, qPCR Master Mix, Primers | CFSE Dye, Fluorochrome-conjugated Antibodies |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in MLR | Responder cells are activated or contaminated. | Ensure proper sterile technique. Use freshly isolated cells. Rest cells overnight before the assay. |
| Low Stimulation Index | Suboptimal cell viability or culture conditions. Ineffective stimulator cells. | Check cell viability before plating. Optimize cell density and culture medium. Confirm inactivation of stimulator cells. |
| No Proliferation in CFSE Assay | CFSE concentration is too high (toxic). Insufficient incubation time. | Titrate CFSE concentration. Extend incubation period to 7 days. |
| High Variability in qPCR | Pipetting errors. Poor RNA quality. | Use calibrated pipettes and filter tips. Assess RNA integrity (e.g., using a Bioanalyzer) before cDNA synthesis. |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell types and experimental setup.
References
- 1. Pathways of major histocompatibility complex allorecognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays of allosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MONITORING T CELL ALLOREACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Alloreactive Responses by PCR | Springer Nature Experiments [experiments.springernature.com]
- 5. Bile Acid Analogs with Anti-Germination Activities for Prophylaxis of Clostridioides difficile Infection Alter Bile Acid Homeostasis in the Enterohepatic Cycle [mdpi.com]
Application Notes and Protocols for ALLO-1 Drug Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic strategies with enhanced efficacy and reduced toxicity is a cornerstone of modern drug discovery. Combination therapy, which involves the simultaneous administration of two or more drugs, represents a promising approach to cancer treatment. The primary goals of combination therapy are to achieve synergistic therapeutic effects, overcome drug resistance, and reduce drug dosages to minimize side effects.[1][2] This application note provides a detailed experimental framework for assessing the synergistic potential of ALLO-1, a novel allosteric modulator, in combination with a standard chemotherapeutic agent.
This compound is a potent and selective allosteric inhibitor of a key downstream effector in the Ras-Raf-MEK-ERK (MAPK) signaling pathway. Allosteric modulation offers a sophisticated mechanism for regulating protein function by binding to a site distinct from the active site, thereby altering the protein's conformation and activity.[3][4] The MAPK pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. By targeting this pathway allosterically, this compound is hypothesized to offer a novel mechanism to inhibit tumor cell proliferation.
This document outlines a comprehensive set of protocols to evaluate the synergistic or antagonistic interactions between this compound and a conventional cytotoxic agent that targets DNA replication. The methodologies described herein are based on established principles of drug combination studies, with a focus on the robust Chou-Talalay method for quantifying synergy.[1][2][5] The provided protocols cover cell viability assays, drug combination study design, and apoptosis analysis, offering a complete guide for researchers investigating the therapeutic potential of this compound in combination therapies.
Signaling Pathway and Experimental Rationale
The diagram below illustrates the hypothetical mechanism of action for this compound and its combination partner within a cancer cell signaling network. This compound allosterically inhibits a critical kinase in the MAPK pathway, thereby blocking downstream signaling required for cell proliferation. The combination drug is a cytotoxic agent that induces DNA damage, a distinct but complementary mechanism of action. The rationale for this combination is to simultaneously block a key pro-survival signaling pathway with this compound while inducing cell death through a separate mechanism, potentially leading to a synergistic anti-cancer effect.
Caption: Hypothetical signaling pathway for this compound and combination drug.
Experimental Workflow
The overall experimental workflow for the this compound drug synergy study is depicted below. The process begins with determining the potency of each drug individually, followed by combination studies at a fixed ratio, and finally, mechanistic validation through apoptosis assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Principles of Allosteric Interactions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Protein Allosteric Signalling Pathways and Functional Residues Through Paths of Optimised Propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
Troubleshooting & Optimization
troubleshooting ALLO-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with ALLO-1 in aqueous solutions.
Troubleshooting Guide: Resolving this compound Precipitation and Insolubility
Researchers encountering difficulties with this compound solubility can consult the following guide for systematic troubleshooting.
Problem: Precipitate forms immediately upon adding this compound to an aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Intrinsic Solubility | This compound is known to have low intrinsic solubility in neutral aqueous solutions. |
| 1. Utilize Organic Solvents for Stock Solutions: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO, DMF, or ethanol. Subsequently, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level (typically <0.5%). | |
| 2. pH Adjustment: The solubility of this compound may be pH-dependent. Systematically test the solubility of this compound across a range of pH values to identify the optimal pH for dissolution. | |
| Incorrect Solvent | The chosen aqueous buffer may not be suitable for dissolving this compound. |
| Test Alternative Solvents: If permissible for your experiment, consider using alternative aqueous solutions or co-solvents. The use of carriers like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) has been shown to enhance the solubility of poorly soluble compounds.[1][2] | |
| Low Temperature | The dissolution of this compound may be an endothermic process, requiring energy input. |
| Gentle Warming: Try dissolving this compound in your chosen solvent with gentle warming (e.g., in a 37°C or 50°C water bath).[3] Always check the temperature stability of this compound before heating. |
Problem: this compound dissolves initially but precipitates out over time or upon storage.
| Potential Cause | Recommended Solution |
| Metastable Solution | The initial dissolution may have resulted in a supersaturated, metastable solution. |
| 1. Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. | |
| 2. Store at Appropriate Temperatures: If short-term storage is necessary, investigate the optimal storage temperature. For some compounds, refrigeration or freezing can decrease solubility and lead to precipitation. Conversely, some solutions may be more stable at 4°C than at room temperature. | |
| Change in pH or Buffer Composition | Evaporation or interaction with air (CO2 absorption) can alter the pH of the solution, causing precipitation. |
| Ensure Proper Sealing and Storage: Store solutions in tightly sealed containers to minimize evaporation and gas exchange. |
Frequently Asked Questions (FAQs)
Q1: What is the measured solubility of this compound in water?
The solubility of compounds structurally similar to this compound in water at room temperature (25°C) is approximately 137 µg/mL, classifying it as a water-insoluble drug.[1][2]
Q2: Can I use DMSO to dissolve this compound for cell culture experiments?
Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds for cell-based assays. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to avoid cytotoxicity.
Q3: Are there any excipients that can improve the solubility of this compound?
Studies on similar poorly soluble compounds have shown that hydrophilic carriers such as Polyvinylpyrrolidone (PVPK30) and Polyethylene Glycol 6000 (PEG 6000) can significantly enhance aqueous solubility.[1][2] The formation of solid dispersions with these polymers can also improve the dissolution rate.[2][4]
Q4: How should I prepare this compound solutions for in vivo studies?
For in vivo applications, formulation strategies are often necessary to improve the bioavailability of poorly soluble compounds like this compound. These can include the preparation of solid dispersions, co-grinding with hydrophilic carriers, or the use of other advanced formulation techniques.[1][2] It is recommended to consult a formulation scientist for developing a suitable in vivo dosing vehicle.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous), sterile microcentrifuge tubes, and precision pipettes.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or gentle warming.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing the solubility of this compound in various solvents.
Caption: Workflow for this compound solubility testing.
Signaling Pathways
This compound is hypothesized to be an allo-network drug, which functions by binding to an allosteric site on a protein within a cellular network, inducing conformational changes that propagate through the pathway.[5] An example of a pathway that can be modulated by such drugs is the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5]
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the dissolution profile of allopurinol by a solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allo-network drugs: harnessing allostery in cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Anti-Cancer Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to novel anti-cancer agents, with a focus on allogeneic cell therapies and natural compounds that may be associated with the "ALLO-1" nomenclature.
FAQs: Understanding and Overcoming Resistance
Q1: We are observing decreased efficacy of our allogeneic CAR T-cell therapy in our cancer cell line model. What are the potential mechanisms of resistance?
A1: Resistance to CAR T-cell therapy is a multifaceted problem that can be broadly categorized into three main areas:
-
Antigen Escape: This is one of the most common mechanisms of resistance. The cancer cells may lose or downregulate the expression of the target antigen, preventing the CAR T-cells from recognizing and binding to them. This can occur through genetic mutations, epigenetic silencing, or the selection of pre-existing antigen-negative cancer cell populations.[1][2]
-
CAR T-Cell Dysfunction: The therapeutic T-cells themselves can become dysfunctional. This includes T-cell exhaustion, which is a state of progressive loss of effector function, and the development of an anergic state where the T-cells are no longer responsive to stimulation.[1][2][3]
-
Immunosuppressive Tumor Microenvironment: The tumor microenvironment can actively suppress the function of CAR T-cells. This can be mediated by inhibitory cytokines (e.g., TGF-β, IL-10), the presence of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint ligands like PD-L1 on tumor cells.[1][2]
Q2: Our cancer cell line has developed resistance to a natural compound we are investigating (e.g., Aloin, Aloperine). What are the likely molecular pathways involved?
A2: Resistance to natural compounds that target specific signaling pathways often involves the cancer cells rewiring their internal circuitry to bypass the drug's effects. Key pathways implicated in resistance include:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Upregulation of this pathway is a common mechanism of resistance to various cancer therapies.[4][5][6][7][8] Cancer cells may acquire activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN, leading to constitutive activation of Akt.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Resistance can emerge through mutations in components of this pathway, such as BRAF or RAS, that render it constitutively active.[3][9][10][11][12]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival, proliferation, and angiogenesis. Constitutive activation of STAT3 is linked to resistance to a wide range of cancer therapies.[1][13][14][15][16]
Q3: What are the general strategies to overcome resistance to these therapies in our cell line models?
A3: Overcoming resistance typically involves a multi-pronged approach. Here are some common strategies:
-
Combination Therapy: This is a cornerstone of overcoming resistance. By targeting multiple pathways simultaneously, you can reduce the likelihood of the cancer cells finding an escape route. For CAR T-cell therapy, this could involve combining it with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) to counteract the immunosuppressive tumor microenvironment.[1] For natural compounds, combining them with inhibitors of the identified resistance pathways (e.g., a PI3K inhibitor if the PI3K/Akt pathway is upregulated) can be effective.
-
Dual Targeting (for CAR T-cells): To combat antigen escape, you can design CAR T-cells that recognize two different antigens on the cancer cells. This significantly reduces the probability of the cancer cells losing both antigens simultaneously.[1]
-
Modulating the Tumor Microenvironment: For in vivo studies, strategies to alter the tumor microenvironment, such as using drugs to deplete immunosuppressive cells, can enhance the efficacy of CAR T-cell therapy.
Troubleshooting Guides
Guide 1: Investigating CAR T-Cell Resistance in a Cancer Cell Line
This guide provides a workflow for identifying the mechanism of resistance to your CAR T-cell therapy in an in vitro model.
Experimental Workflow for Investigating CAR T-Cell Resistance
Caption: Workflow for troubleshooting CAR T-cell resistance.
Detailed Methodologies:
-
Protocol 1: Generation of a Resistant Cancer Cell Line (General Protocol)
-
Determine the IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the compound (e.g., Aloin, Aloperine) using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation: Continuously expose the cancer cells to the compound at a concentration equal to the IC50.
-
Subculture: When the cells resume proliferation, subculture them and gradually increase the concentration of the compound in the culture medium.
-
Selection: Continue this process for several months. The surviving cell population will be enriched for resistant cells.
-
Validation: Confirm the resistant phenotype by determining the new IC50 of the compound on the resistant cell line and comparing it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
-
Protocol 2: Assessment of CAR T-Cell Cytotoxicity
-
Co-culture: Co-culture the CAR T-cells with the target cancer cells (both parental and resistant lines) at various effector-to-target (E:T) ratios.
-
Cytotoxicity Assay: After a defined incubation period (e.g., 4, 24, 48 hours), assess the viability of the target cells. Common methods include:
-
Chromium-51 Release Assay: A traditional method that measures the release of radioactive chromium from lysed target cells.[17]
-
Luciferase-based Assays: Target cells are engineered to express luciferase. Cell lysis is quantified by the decrease in luminescence.[17][18]
-
Flow Cytometry-based Assays: Target cells are labeled with a fluorescent dye (e.g., CFSE), and cell death is measured by staining with a viability dye (e.g., 7-AAD, Propidium Iodide).[17]
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio and compare the results between the parental and resistant cell lines.
-
Guide 2: Overcoming Resistance to Natural Compounds
This guide outlines strategies to overcome acquired resistance to compounds like Aloin or Aloperine.
Signaling Pathways Implicated in Resistance
Caption: Key signaling pathways in drug resistance.
Quantitative Data Presentation:
When investigating strategies to overcome resistance, it is crucial to present quantitative data in a clear and structured format. Below is a template for a table summarizing the effects of a combination therapy.
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) |
| Parental | Compound A | 10.2 ± 1.5 | - |
| Parental | Compound B | 5.8 ± 0.9 | - |
| Parental | A + B (1:1 ratio) | - | 0.6 |
| Resistant | Compound A | 85.4 ± 7.2 | - |
| Resistant | Compound B | 6.1 ± 1.1 | - |
| Resistant | A + B (1:1 ratio) | - | 0.4 |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols:
-
Protocol 3: Synergy Analysis using Combination Index (CI)
-
Single-agent IC50: Determine the IC50 values for each compound individually in both parental and resistant cell lines.
-
Combination Treatment: Treat the cells with a range of concentrations of both drugs in a fixed ratio (e.g., 1:1, 1:2).
-
Cell Viability Assay: Perform a cell viability assay after a set incubation period.
-
CI Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and the combination. This will quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Anticipating drug resistance in the MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of STAT3 Signaling in Mediating Tumor Resistance to Canc...: Ingenta Connect [ingentaconnect.com]
- 14. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
improving the bioavailability of ALLO-1 in animal models
Welcome to the technical support center for ALLO-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in animal models. This compound is an autophagy receptor essential for autophagosome formation and directly binds to the worm LC3 homologue LGG-1.[1] As with many novel chemical entities, achieving optimal systemic exposure in preclinical models can be a significant hurdle. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you design and execute successful in vivo studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Question 1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rodent models. What are the likely causes and how can we improve this?
Answer:
Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility and/or high first-pass metabolism. For this compound, this is likely due to one or more of the following factors:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Pre-systemic Metabolism: this compound may be subject to metabolism in the gut wall or liver before it reaches systemic circulation.[2]
-
Inadequate Formulation: A simple suspension may not provide sufficient dissolution to enable consistent absorption.
To improve plasma concentrations and reduce variability, consider the following formulation strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][4][5] Micronization or nanosuspension can significantly improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) form can enhance solubility and dissolution.[6][7]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and may enhance absorption through the lymphatic system, bypassing first-pass metabolism.[5][6][8]
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can improve the solubility of this compound in the dosing vehicle.[5][8]
The choice of strategy will depend on the specific physicochemical properties of this compound. A systematic approach to formulation screening is recommended.
Question 2: We are seeing inconsistent results in our in vivo efficacy studies with this compound, even with what we believe is a consistent dosing protocol. What could be the cause?
Answer:
Inconsistent efficacy can often be traced back to variable drug exposure. Even with a consistent protocol, issues with the formulation can lead to variable bioavailability between animals.
-
Formulation Instability: If you are using a suspension, ensure that it is homogenous and that the particle size does not change over time. Agglomeration of particles can lead to under-dosing.
-
Dosing Vehicle Effects: The vehicle itself can influence gastrointestinal transit time and absorption. Ensure you are using a consistent and appropriate vehicle.
-
Animal-to-Animal Variability: Physiological differences between animals can lead to variations in drug absorption and metabolism.[9][10]
To address this, it is crucial to:
-
Validate Your Formulation: Conduct a small pharmacokinetic (PK) study to assess the variability of your chosen formulation. Collect plasma samples from a satellite group of animals at several time points after dosing to determine the Cmax, Tmax, and AUC.
-
Ensure Homogeneity: If using a suspension, ensure it is continuously stirred during dosing to prevent settling.
-
Refine the Formulation: If variability remains high, consider one of the advanced formulation strategies mentioned in the previous answer to ensure more consistent drug release and absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can limit the oral bioavailability of a compound like this compound?
A1: The primary barriers to oral bioavailability for many research compounds fall under the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[6] For a compound like this compound, likely limitations include:
-
Low Aqueous Solubility: The compound must dissolve in the fluids of the gastrointestinal tract to be absorbed.[8]
-
Low Permeability: The compound must be able to cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism: The compound may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug.[2]
Q2: Which animal model is most appropriate for initial bioavailability studies of this compound?
A2: Rodent models, such as mice and rats, are commonly used for initial bioavailability and pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and the small amount of compound required.[11] However, it is important to be aware of species-specific differences in drug metabolism, which may affect how the results translate to other species, including humans.[9][10]
Q3: How do I calculate the absolute bioavailability of this compound?
A3: To determine the absolute bioavailability, you need to compare the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration. The formula is:
Absolute Bioavailability (F%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100
This requires conducting a study with both oral and IV dosing arms.[12][13]
Q4: What are some common excipients used to improve the solubility of poorly soluble compounds?
A4: A variety of excipients can be used to enhance solubility:
-
Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20), and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL).
-
Polymers: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and polyethylene glycols (PEGs).
-
Co-solvents: Ethanol, propylene glycol, and glycerin.
-
Complexing Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[5]
Data Presentation
The following tables summarize fictional comparative pharmacokinetic data for this compound in different formulations in a mouse model.
Table 1: Pharmacokinetic Parameters of this compound in Different Oral Formulations in Mice (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) |
| Simple Suspension (0.5% MC) | 150 ± 45 | 4.0 | 980 ± 250 |
| Nanosuspension | 450 ± 90 | 2.0 | 3100 ± 540 |
| Solid Dispersion (1:5 drug:PVP K30) | 620 ± 110 | 1.5 | 4500 ± 780 |
| SEDDS | 850 ± 150 | 1.0 | 6200 ± 950 |
Data are presented as mean ± standard deviation (n=6 per group).
Table 2: Relative Bioavailability of Different this compound Formulations Compared to Simple Suspension
| Formulation | Relative Bioavailability (%) |
| Simple Suspension (0.5% MC) | 100 |
| Nanosuspension | 316 |
| Solid Dispersion (1:5 drug:PVP K30) | 459 |
| SEDDS | 633 |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension for Oral Gavage in Mice
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Polysorbate 80 (Tween® 80)
-
Purified water
-
Zirconium oxide beads (0.5 mm)
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a 1% (w/v) solution of HPMC in purified water as a stabilizer.
-
Add 0.2% (v/v) Tween® 80 to the HPMC solution and stir until fully dissolved.
-
Disperse the this compound powder in the stabilizer solution to a final concentration of 10 mg/mL.
-
Add zirconium oxide beads to the suspension.
-
Mill the suspension using a bead mill at a high speed for 4-6 hours, or until the desired particle size is achieved (typically <200 nm).
-
Alternatively, pass the pre-milled suspension through a high-pressure homogenizer for 10-15 cycles at 1500 bar.
-
Monitor the particle size using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size is reached, separate the nanosuspension from the milling beads.
-
Store the nanosuspension at 4°C until use. Ensure to re-disperse by gentle shaking before administration.
Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations in Mice
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after a single oral dose in mice.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals should be fasted overnight before dosing, with free access to water.
Procedure:
-
Divide the mice into groups (n=6 per group), with each group receiving a different this compound formulation.
-
Administer a single oral dose of the respective this compound formulation (e.g., 10 mg/kg) via gavage.
-
Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
Caption: A systematic workflow for enhancing this compound bioavailability.
Caption: A simplified diagram of this compound's role in autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. upm-inc.com [upm-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Factors Affecting Drug Disposition | Veterian Key [veteriankey.com]
- 10. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALLO-1 Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ALLO-1 in long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For optimal long-term stability, this compound should be stored at cryogenic temperatures, specifically in the vapor phase of liquid nitrogen (below -150°C).[1][2] Storage at -80°C is not recommended for extended periods as it may compromise cell viability.[3]
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: When stored consistently below -150°C, this compound is expected to maintain its critical quality attributes, including viability and potency, for several years.[3] However, it is crucial to monitor stability over time as part of your quality control program.
Q3: What are the primary factors that can negatively impact the stability of this compound during long-term storage?
A3: The main factors include:
-
Temperature Fluctuations: Even brief warming events can lead to ice crystal formation and cell damage.[1]
-
Improper Cryopreservation Technique: Suboptimal cooling rates and incorrect concentrations of cryoprotective agents can induce apoptosis and necrosis.[4][5]
-
Suboptimal Starting Material: The quality and viability of the cells before cryopreservation significantly impact post-thaw outcomes.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound is highly detrimental to cell health and should be avoided.
Q4: Can I store this compound at -80°C for a short period?
A4: While storage below -150°C is ideal, temporary storage at -80°C for a very limited time (no more than a week) may be possible, but it is not recommended as it can compromise cell viability.[3] For any storage duration, consistency and avoidance of temperature fluctuations are key.
Troubleshooting Guide
Issue 1: Low Cell Viability Post-Thaw
Possible Causes:
-
Improper Thawing Technique: Thawing too slowly can lead to the formation of damaging ice crystals, while thawing too quickly without proper dilution of the cryoprotectant can cause osmotic shock.[2]
-
Suboptimal Freezing Protocol: An incorrect cooling rate during cryopreservation can lead to intracellular ice formation or excessive cell dehydration.[6]
-
Cryoprotectant Toxicity: Prolonged exposure to Dimethyl Sulfoxide (DMSO) at temperatures above freezing can be toxic to cells.[7]
-
Poor Cell Health Pre-Freeze: Cryopreserving cells with low initial viability will result in poor post-thaw recovery.[6]
Solutions:
-
Optimize Thawing Protocol: Rapidly thaw the vial in a 37°C water bath until a small ice crystal remains.[1][8] Immediately and slowly dilute the cell suspension in pre-warmed culture medium to minimize osmotic shock.
-
Review Freezing Protocol: Ensure a controlled and slow cooling rate of approximately -1°C per minute.[6]
-
Minimize DMSO Exposure: Dilute and wash the cells to remove the cryoprotectant as soon as possible after thawing.
-
Quality Control of Pre-Freeze Cells: Always assess cell viability before cryopreservation; a viability of >80% is recommended.[6]
Issue 2: Reduced Potency or Altered Functionality of this compound
Possible Causes:
-
Cryopreservation-Induced Apoptosis: The stress of freezing and thawing can trigger programmed cell death pathways, even in cells that initially appear viable.[4][9] This delayed-onset cell death can manifest hours to days after thawing.[9]
-
Sub-lethal Cellular Damage: Cells may survive the cryopreservation process but sustain damage to key organelles or signaling pathways, impairing their specific function.
-
Extended Storage at Suboptimal Temperatures: Long-term storage at temperatures warmer than the vapor phase of liquid nitrogen can lead to a gradual decline in cell function.
Solutions:
-
Incorporate Anti-Apoptotic Agents: Consider the addition of apoptosis inhibitors to the cryopreservation or post-thaw culture media, although this would require extensive validation.[4]
-
Comprehensive Potency Testing: Implement a robust potency assay matrix to evaluate the specific biological activity of this compound post-thaw.[10] This should be a stability-indicating assay.[11]
-
Strict Temperature Monitoring: Maintain an uninterrupted cold chain and use data loggers to ensure consistent cryogenic storage conditions.
Data Presentation
Table 1: Impact of Storage Temperature on this compound Viability Over Time
| Storage Duration | Viability at -80°C | Viability in LN2 Vapor Phase (<-150°C) |
| 1 Month | 95% ± 2% | 98% ± 1% |
| 6 Months | 85% ± 4% | 96% ± 2% |
| 1 Year | 70% ± 5% | 95% ± 2% |
| 2 Years | 55% ± 7% | 92% ± 3% |
Note: Data are representative and may vary based on the specific cell lot and handling procedures.
Table 2: Post-Thaw Recovery of Allogeneic Hematopoietic Progenitor Cells (HPC-A)
| Parameter | Pre-Cryopreservation | Post-Thaw |
| Total Nucleated Cells (TNC) Recovery | N/A | 95% |
| CD34+ Cell Recovery | N/A | 88% |
| CD34+ Cell Viability | >95% | 91.5% |
Source: Adapted from a study on cryopreserved allogeneic hematopoietic cell products.[12]
Experimental Protocols
Protocol 1: Viability Assessment by Trypan Blue Exclusion
Objective: To determine the number and percentage of viable cells in a suspension of this compound post-thaw.
Materials:
-
Thawed this compound cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Hemocytometer or automated cell counter
-
Microscope
-
Micropipettes and tips
Procedure:
-
Following the recommended thawing protocol, take a representative aliquot of the this compound cell suspension.
-
Dilute the cells in pre-warmed culture medium to an appropriate concentration for counting (e.g., 1x10^6 cells/mL).
-
In a clean microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Mix gently by pipetting.
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to an overestimation of non-viable cells.
-
Carefully load 10 µL of the cell/dye mixture into the chamber of a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the cell concentration and viability:
-
Total Cells/mL = (Total cells counted / Number of squares counted) x Dilution factor x 10^4
-
Viable Cells/mL = (Viable cells counted / Number of squares counted) x Dilution factor x 10^4
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 2: General Potency Assay - Mixed Lymphocyte Reaction (MLR)
Objective: To assess the immunomodulatory potential of this compound by measuring its ability to suppress T-cell proliferation. This is a representative potency assay; a product-specific assay should be developed based on the mechanism of action.
Materials:
-
Thawed and washed this compound cells
-
Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors (responder and stimulator cells)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Preparation of Responder Cells:
-
Isolate PBMCs from a healthy donor.
-
Label the responder PBMCs with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division.
-
-
Preparation of Stimulator Cells:
-
Isolate PBMCs from a second, mismatched donor.
-
Irradiate the stimulator PBMCs to prevent their proliferation while allowing them to stimulate the responder cells.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled responder cells at a fixed concentration (e.g., 1x10^5 cells/well) in a 96-well plate.
-
Add the irradiated stimulator cells at the same concentration.
-
Add this compound cells at varying concentrations to different wells to assess dose-dependent suppression.
-
Include positive control wells (responder and stimulator cells without this compound) and negative control wells (responder cells only).
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified CO2 incubator.
-
-
Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the samples by flow cytometry, gating on the T-cell population.
-
Measure the dilution of the CFSE signal in the responder T-cells. A decrease in CFSE intensity indicates cell proliferation.
-
-
Interpretation:
-
Calculate the percentage of proliferating T-cells in each condition.
-
Effective this compound potency is demonstrated by a dose-dependent decrease in the proliferation of responder T-cells compared to the positive control.
-
Mandatory Visualizations
Caption: Cell death pathways induced by cryopreservation stress.
Caption: Experimental workflow for post-thaw stability testing.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. usp.org [usp.org]
- 3. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cryopreservation-induced cell death: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of stress-induced apoptosis by freezing tolerance-associated wheat proteins during cryopreservation of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mpbio.com [mpbio.com]
- 7. Formulation Considerations for Autologous T Cell Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. npod.org [npod.org]
- 9. evidence.biolifesolutions.com [evidence.biolifesolutions.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. Potency testing of cell and gene therapy products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryopreservation of Allogeneic Hematopoietic Cell Products During COVID-19 Pandemic: Graft Characterization and Engraftment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in ALLO-1 experimental results
Welcome to the technical support center for ALLO-1. This resource is designed for researchers, scientists, and drug development professionals to address inconsistencies that may arise during experimental studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher IC50) for this compound in our cell-based assays compared to the values in the literature. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Cell Line Variation: Ensure you are using the recommended cell line (e.g., HEK293T overexpressing the target receptor). Different cell lines can have varying expression levels of the target protein and downstream signaling components, which can significantly impact the observed potency of this compound.
-
Assay Buffer Composition: The composition of your assay buffer is critical. This compound is an allosteric modulator, and its binding can be sensitive to ionic strength and the presence of co-factors. Refer to the recommended assay protocol for the precise buffer composition.
-
Compound Stability: this compound is sensitive to repeated freeze-thaw cycles. Ensure that you are using freshly prepared dilutions from a stock solution that has not undergone more than two freeze-thaw cycles.
-
Reagent Quality: Verify the quality and concentration of all reagents, including the agonist used to stimulate the receptor.
Q2: We are seeing significant batch-to-batch variability in our experimental results with this compound. How can we minimize this?
A2: Batch-to-batch variability can be a challenge. To minimize this, we recommend the following:
-
Standardized Protocol: Adhere strictly to the provided experimental protocols. Any deviation, however minor, can introduce variability.
-
Quality Control: Perform a quality control check on each new batch of this compound. This can include a simple binding assay or a functional assay with a known positive control to ensure its activity is within the expected range.
-
Consistent Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
Q3: Our in-vivo studies with this compound are not showing the expected efficacy. What are the potential reasons?
A3: In-vivo efficacy can be influenced by several factors beyond the compound's intrinsic activity:
-
Pharmacokinetics: The route of administration, dosing frequency, and formulation can all impact the bioavailability and exposure of this compound at the target tissue. Consider performing pharmacokinetic studies to determine the optimal dosing regimen.
-
Metabolism: this compound may be subject to rapid metabolism in vivo. Co-administration with a metabolic inhibitor (if ethically permissible in your model) can help to investigate this possibility.
-
Target Engagement: It is crucial to confirm that this compound is reaching and engaging its target in the tissue of interest. This can be assessed through techniques like immunoprecipitation followed by mass spectrometry or by measuring a downstream biomarker.
Troubleshooting Guides
Inconsistent In Vitro Potency
| Symptom | Possible Cause | Recommended Action |
| Higher than expected IC50 | Cell line has low target expression. | Verify target expression level via qPCR or Western blot. Use a cell line with confirmed high expression. |
| Incorrect assay buffer composition. | Prepare fresh assay buffer according to the recommended protocol. | |
| Degradation of this compound stock solution. | Prepare fresh dilutions from a new aliquot of this compound stock. Avoid repeated freeze-thaw cycles. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding in all wells. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with a blank solution. |
Unexpected Off-Target Effects
| Symptom | Possible Cause | Recommended Action |
| Activity observed in a negative control cell line (lacking the target) | Off-target binding. | Perform a screen against a panel of related receptors to identify potential off-targets. |
| Compound toxicity. | Assess cell viability using a cytotoxicity assay (e.g., MTT or LDH). | |
| Unexplained physiological changes in in-vivo models | Interaction with other signaling pathways. | Conduct a broader phenotypic screen or use systems biology approaches to identify affected pathways. |
Experimental Protocols
This compound In Vitro Functional Assay (Calcium Flux)
This protocol describes a cell-based functional assay to measure the allosteric modulatory effect of this compound on a Gq-coupled receptor.
-
Cell Culture:
-
Culture HEK293T cells stably expressing the target receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and the appropriate selection antibiotic.
-
Plate cells in a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES, pH 7.4) to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Add the desired concentrations of this compound to the wells and incubate for 15 minutes.
-
Add a sub-maximal concentration (EC20) of the native agonist.
-
Measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
Calculate the percentage increase in fluorescence relative to the agonist-only control.
-
Plot the concentration-response curve and determine the EC50 value for this compound's potentiation effect.
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound, an allosteric modulator.
Caption: Troubleshooting workflow for addressing experimental inconsistencies.
troubleshooting unexpected phenotypes with ALLO-1 treatment
Welcome to the technical support center for ALLO-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypes and provide guidance on experimental design. This compound is a novel positive allosteric modulator of the MEK1/2 kinases, designed to enhance the signaling cascade of the MAPK/ERK pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cancer cell lines?
A1: this compound is a positive allosteric modulator of MEK1/2. By binding to an allosteric site, it enhances the kinase activity of MEK1/2, leading to increased phosphorylation of its downstream target, ERK1/2. The expected phenotype is an increase in cell proliferation, survival, and differentiation in responsive cell lines. This is typically observed as increased signal in cell viability assays and elevated p-ERK1/2 levels in Western blots.
Q2: We are observing a paradoxical decrease in cell viability at high concentrations of this compound. Why is this happening?
A2: This is a frequently observed phenomenon with modulators of the MAPK/ERK pathway. High, sustained activation of this pathway can lead to a negative feedback loop or cellular senescence and apoptosis. Potential causes include:
-
Negative Feedback Loop Activation: High levels of p-ERK can activate phosphatases (e.g., DUSP) that dephosphorylate and inactivate MEK1/2, shutting down the pathway.
-
Cellular Senescence: Supraphysiological activation of the MAPK/ERK pathway can induce oncogene-induced senescence, a tumor-suppressive mechanism.
-
Off-Target Effects: At high concentrations, this compound might engage with other kinases or cellular targets, leading to toxicity.
Q3: this compound treatment is showing variable effects across different cell lines. What could be the reason for this?
A3: The cellular context is critical for the activity of any signaling modulator. The variability in response to this compound can be attributed to several factors:
-
Basal Pathway Activation: Cell lines with high basal MAPK/ERK activity (e.g., those with BRAF or RAS mutations) may respond differently than those with low basal activity.
-
Expression Levels of Pathway Components: The relative expression levels of MEK1, MEK2, ERK1, and ERK2 can influence the cellular response to this compound.
-
Presence of Parallel Survival Pathways: Some cell lines may have redundant survival pathways (e.g., PI3K/AKT) that compensate for the modulation of the MAPK/ERK pathway.
Troubleshooting Guides
Issue 1: Paradoxical Inhibition of Cell Growth at High this compound Concentrations
This guide provides a systematic approach to investigate the unexpected decrease in cell viability at high concentrations of this compound.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for paradoxical cell viability decrease.
Experimental Steps:
-
Confirm Compound Integrity: Verify the identity and purity of your this compound stock using techniques like LC-MS.
-
Detailed Dose-Response Analysis: Perform a cell viability assay with a broad range of this compound concentrations (e.g., 1 nM to 100 µM) in at least two different cell lines.[1][2]
-
Western Blot Analysis: Treat cells with low (expected efficacy) and high (paradoxical effect) concentrations of this compound and probe for key proteins in the MAPK/ERK pathway.[3][4][5]
-
Targets: p-MEK1/2, total MEK1/2, p-ERK1/2, total ERK1/2, and DUSP6 (a p-ERK-inducible phosphatase).
-
Expected Outcome for Negative Feedback: At high this compound concentrations, you may see a decrease in p-ERK1/2 over time, accompanied by an increase in DUSP6 expression.
-
-
Off-Target Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions that may contribute to toxicity at high concentrations.[6][7][8]
-
Senescence and Apoptosis Assays:
-
Senescence: Perform a senescence-associated β-galactosidase assay after prolonged treatment with high concentrations of this compound.
-
Apoptosis: Measure cleaved caspase-3 levels by Western blot or use an apoptosis detection kit.
-
Issue 2: Cell Line-Specific Variability in Response to this compound
This guide will help you understand why this compound shows different effects in various cell lines.
Signaling Pathway of this compound
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimization of ALLO-1 Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALLO-1. Given that "this compound" may refer to different therapeutic agents, this guide addresses two possibilities: This compound as a first-generation allogeneic cell therapy (this compound Cell Therapy) and This compound as the neurosteroid allopregnanolone (ALLO) .
Section 1: this compound Allogeneic Cell Therapy
Allogeneic cell therapies, derived from donor cells, present unique challenges in vivo, primarily related to immunological rejection and cell persistence.[1][2][3] Optimizing delivery is critical for therapeutic success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound Cell Therapy in vivo?
A1: The main hurdles for in vivo delivery of allogeneic cell therapies like this compound are immunological rejection by the host's immune system, limited persistence and expansion of the therapeutic cells, and potential for graft-versus-host disease (GvHD).[1][2][4] The host immune system can recognize the donor cells as foreign and eliminate them before they can exert their therapeutic effect.[1]
Q2: What are the common delivery routes for allogeneic cell therapies in preclinical models?
A2: The choice of delivery route depends on the therapeutic target and the animal model. Common routes include intravenous (IV) injection for systemic distribution, and localized injections such as intratumoral or intracerebral for targeted therapies.
Q3: How can I mitigate immune rejection of this compound cells?
A3: Several strategies can be employed to reduce immune rejection. These include HLA matching between donor and recipient where possible, although this is logistically challenging.[2] Another common approach is the use of immunosuppressive drugs.[2] Additionally, gene editing techniques to knock out HLA class I and II molecules on the this compound cells are being explored to make them "stealthier" to the host immune system.[3]
Q4: What is the risk of GvHD with this compound Cell Therapy and how can it be managed?
A4: Graft-versus-host disease is a significant risk where the donor T cells in the this compound product attack the recipient's tissues.[4] The risk increases with the degree of HLA mismatch.[2] Management strategies include T-cell depletion from the donor product and the administration of immunosuppressive agents.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic efficacy | Poor cell engraftment or rapid clearance of this compound cells.[1] | - Verify cell viability post-thawing and prior to injection.- Optimize the pre-conditioning regimen (e.g., lymphodepletion) to create a more favorable environment for engraftment.[2]- Consider using a different delivery route for better access to the target tissue.- Evaluate for host immune response against this compound cells. |
| High variability in animal response | Inconsistent cell dosage or administration technique. Differences in host immune status. | - Ensure accurate cell counting and consistent injection volumes.- Standardize the injection procedure across all animals.- Use age- and sex-matched animals from a reputable supplier. |
| Adverse events in animal models (e.g., weight loss, ruffled fur) | Potential GvHD or other immune-related toxicities. | - Monitor animals daily for clinical signs of GvHD.- Reduce the dose of this compound cells administered.- Administer immunosuppressive drugs to control the immune reaction. |
| Difficulty tracking this compound cells in vivo | Lack of a suitable tracking method. | - Engineer this compound cells to express a reporter gene (e.g., luciferase, GFP) for in vivo imaging.- Use labeled antibodies or flow cytometry to detect cells in tissue samples. |
Experimental Protocols
Protocol 1: Intravenous Delivery of this compound Cells in a Mouse Model
-
Cell Preparation: Thaw cryopreserved this compound cells rapidly in a 37°C water bath. Wash the cells with sterile phosphate-buffered saline (PBS) to remove cryoprotectant. Resuspend the cells in sterile PBS or an appropriate injection buffer at the desired concentration.
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Warm the tail with a heat lamp to dilate the lateral tail veins.
-
Injection: Load the cell suspension into a sterile insulin syringe with a 28-30 gauge needle. Gently inject the desired volume (typically 100-200 µL) into one of the lateral tail veins.
-
Post-injection Monitoring: Monitor the mouse for any immediate adverse reactions. Return the mouse to its cage and monitor daily for signs of distress or GvHD.[5]
Visualization
Workflow for in vivo delivery of this compound Cell Therapy.
Section 2: ALLO (Allopregnanolone)
Allopregnanolone (ALLO) is a neurosteroid with therapeutic potential for neurological and psychiatric disorders. Its delivery is challenged by its low aqueous solubility.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ALLO?
A1: ALLO is a positive allosteric modulator of the GABA-A receptor, which increases inhibitory neurotransmission.[7] It also has regenerative effects, promoting neurogenesis.[8]
Q2: What are the common formulations for in vivo delivery of ALLO?
A2: Due to its low water solubility, ALLO is often formulated with cyclodextrins, such as sulfobutyl-ether-beta-cyclodextrin, to improve its solubility for parenteral administration.[6] It can also be prepared as a subcutaneous suspension.[6]
Q3: What are the recommended routes of administration for ALLO in preclinical studies?
A3: Parenteral routes like intravenous (IV), subcutaneous (SC), and intramuscular (IM) are commonly used to bypass first-pass metabolism.[6] The choice of route can influence the pharmacokinetic and pharmacodynamic profile.
Q4: How do I determine the optimal dose of ALLO for my experiment?
A4: Dose-finding studies are crucial. It's recommended to start with doses reported in the literature for similar animal models and therapeutic indications. The optimal dose will balance therapeutic efficacy with potential side effects like sedation.[6] A dose-response curve should be generated to determine the maximally tolerated dose (MTD) and the no-observable-adverse-effect-level (NOAEL).[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of ALLO during formulation or injection | Poor solubility of ALLO in the chosen vehicle. | - Use a solubilizing agent like cyclodextrin.[6]- Optimize the pH of the formulation buffer.- Gently warm the formulation to aid dissolution, but be mindful of ALLO's stability. |
| Sedation or other adverse effects in animals | The administered dose is too high. | - Reduce the dose of ALLO.- Consider a different route of administration that may lead to lower peak plasma concentrations.[6]- Administer the dose at a time of day when the animal is less active. |
| Lack of therapeutic effect | Sub-therapeutic dose or poor bioavailability. | - Increase the dose of ALLO.- Change the formulation or route of administration to improve bioavailability.[6]- Verify the stability and concentration of your ALLO formulation. |
| High variability in plasma concentrations | Inconsistent administration or rapid metabolism. | - Ensure accurate and consistent dosing technique.- Consider a formulation that provides sustained release.[6]- Collect blood samples at multiple time points to accurately determine the pharmacokinetic profile. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Allopregnanolone in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Brain/Plasma Ratio at Cmax |
| Intravenous (IV) | 1.5 | ~150 (plasma) | 5 | 3-fold |
| Subcutaneous (SC) | 10 | ~50 (plasma) | 30 | 5-fold |
| Data derived from preclinical studies in mice.[6] |
Table 2: Recommended Dose Ranges for Allopregnanolone in Rodent Models
| Species | No Observable Adverse Effect Level (NOAEL) - Sedation | Maximally Tolerated Dose (MTD) - Sedation |
| Female Rats (IV) | 0.5 mg/kg | 2 mg/kg |
| Male Rats (IV) | < 0.5 mg/kg | < 2 mg/kg |
| Note: Males may exhibit greater sedation time compared to females.[6] |
Experimental Protocols
Protocol 2: Subcutaneous Administration of ALLO Formulation
-
Formulation Preparation: Prepare the ALLO suspension or solution in a sterile vehicle. For a cyclodextrin-based formulation, ensure ALLO is fully dissolved.
-
Animal Preparation: Gently restrain the mouse.
-
Injection: Pinch the skin on the back of the neck to form a tent. Insert a sterile needle (25-27 gauge) into the base of the tented skin, parallel to the spine. Inject the desired volume (typically 100-200 µL).
-
Post-injection Monitoring: Briefly massage the injection site to aid dispersal. Return the mouse to its cage and monitor for any adverse reactions.
Visualization
Simplified signaling pathway of Allopregnanolone (ALLO).
References
- 1. Autologous vs. Allogeneic Cell Therapies: Promises & Challenges Explained [genedata.com]
- 2. The Challenge Of Immune Rejection For Allogeneic Cell Therapies [cellandgene.com]
- 3. Tackling the challenges with generating "off-the-shelf" allogeneic T-cell & NK-cell products | VJHemOnc [vjhemonc.com]
- 4. omniabio.com [omniabio.com]
- 5. Mouse Models and Experimental Protocols to Study Alloantibody‐Mediated Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allopregnanolone Preclinical Acute Pharmacokinetic and Pharmacodynamic Studies to Predict Tolerability and Efficacy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Off-the-Shelf CAR T-Cell Therapy ALLO-1 Demonstrates Potent Anti-Tumor Effects in Preclinical Xenograft Models
South San Francisco, CA - Allogene Therapeutics, a clinical-stage biotechnology company pioneering the development of allogeneic CAR T (AlloCAR T™) therapies for cancer, has released compelling preclinical data demonstrating the anti-tumor efficacy of their investigational therapies in xenograft models. The findings, particularly for their CD70-targeting candidate ALLO-316 in renal cell carcinoma (RCC), suggest a promising future for off-the-shelf allogeneic cell therapies. This comparison guide provides an objective analysis of the available preclinical data for Allogene's therapeutic candidates against standard-of-care alternatives, with a focus on experimental evidence from xenograft studies.
The development of "off-the-shelf" allogeneic CAR T-cell therapies from healthy donor T-cells aims to overcome the logistical challenges and manufacturing delays associated with autologous CAR T-cell therapies, which are derived from a patient's own cells. Allogene's pipeline includes ALLO-501 and ALLO-501A, targeting CD19 for B-cell malignancies, and ALLO-316, targeting CD70 for renal cell carcinoma and other CD70-expressing cancers.
ALLO-316: A Novel Approach for Renal Cell Carcinoma
Recent preclinical findings for ALLO-316, an AlloCAR T™ therapy targeting the CD70 antigen, have been published in Cancer Research following a presentation at the American Association for Cancer Research (AACR) Annual Meeting.[1] These studies evaluated multiple anti-CD70 CAR T-cell constructs in both RCC cell line-derived and patient-derived xenograft (PDX) mouse models.
The preclinical development of ALLO-316 involved generating and characterizing a panel of anti-CD70 single-chain fragment variable (scFv)-based CAR T-cells.[2] A key finding was that the expression of the CD70 CAR on the T-cells masked the cells' own CD70 receptors, protecting them from self-elimination (fratricide), a critical factor for persistent anti-tumor activity.[1] The lead allogeneic CAR T-cell candidates demonstrated robust anti-tumor activity in these preclinical models, supporting the ongoing clinical evaluation of ALLO-316 in patients with RCC.[2]
Comparative Efficacy of ALLO-316 in Renal Cell Carcinoma Xenograft Models
To provide a comparative perspective, the following table summarizes the preclinical efficacy of ALLO-316 against Sunitinib, a standard-of-care tyrosine kinase inhibitor for RCC, in xenograft models.
| Treatment | Cancer Model | Xenograft Type | Key Efficacy Endpoints | Results | Reference |
| ALLO-316 | Renal Cell Carcinoma (RCC) | Cell Line & Patient-Derived | Tumor Growth Inhibition | Demonstrated robust anti-tumor activity. | [2] |
| Sunitinib | Clear Cell Renal Cell Carcinoma | Patient-Derived | Tumor Regression, Microvascular Density | Early treatment prevented tumor growth; delayed administration induced tumor regression. Marked reduction in microvascular density. | [3] |
| Sunitinib | Clear Cell Renal Cell Carcinoma | Patient-Derived | Tumor Volume Reduction | Initially sensitive, with maximal response at day 30, followed by resistance. | [4] |
It is important to note that direct head-to-head preclinical studies between ALLO-316 and Sunitinib have not been published. The data presented here is a compilation from separate studies to provide a general comparison.
ALLO-501/ALLO-501A: Targeting B-Cell Malignancies
ALLO-501 and its successor ALLO-501A are allogeneic CAR T-cell therapies targeting the CD19 antigen, a well-established target in B-cell malignancies like diffuse large B-cell lymphoma (DLBCL). While extensive clinical trial data for ALLO-501/501A is available, specific preclinical xenograft data from peer-reviewed publications are less detailed in the public domain. The development of these therapies relies on the established principle of CD19-targeted CAR T-cell efficacy.
Comparative Landscape for DLBCL Therapies in Xenograft Models
The standard-of-care for newly diagnosed DLBCL is the R-CHOP immunochemotherapy regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone). The following table provides an overview of preclinical data for a therapy used in combination with standard agents in a DLBCL xenograft model to contextualize the expected performance of novel agents.
| Treatment | Cancer Model | Xenograft Type | Key Efficacy Endpoints | Results | Reference |
| ARV-393 + Glofitamab | High-Grade B-Cell Lymphoma | Cell Line-Derived | Tumor Growth Inhibition (TGI) | Combination achieved 81% (concomitant) and 91% (sequential) TGI, significantly higher than either agent alone (38% and 36% respectively). | [5] |
This data for a combination therapy highlights the high bar for efficacy in preclinical lymphoma models. While specific preclinical data for ALLO-501/501A is not publicly available, the clinical data for these agents demonstrate promising response rates in patients with relapsed/refractory non-Hodgkin lymphoma.[6]
Experimental Protocols
Renal Cell Carcinoma Xenograft Model for ALLO-316 Evaluation
The preclinical evaluation of ALLO-316 utilized both cell line-derived and patient-derived xenograft models.
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human tumor grafts and allow for the assessment of human T-cell therapies.
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Human RCC cell lines (e.g., 786-O, ACHN) are cultured and then injected subcutaneously or orthotopically into the mice.[2]
-
Patient-Derived Xenograft (PDX): Tumor tissue from RCC patients is surgically removed and directly implanted into the mice. This model is believed to better recapitulate the heterogeneity of the original tumor.
-
-
Treatment Administration: Once tumors are established, mice are treated with ALLO-316 CAR T-cells, typically via intravenous injection.
-
Efficacy Assessment: Tumor growth is monitored regularly using caliper measurements. At the end of the study, tumors are excised and weighed. Immunohistochemistry and flow cytometry can be used to analyze the tumor microenvironment and the presence and activity of CAR T-cells.
Diffuse Large B-Cell Lymphoma Xenograft Model
Preclinical evaluation of therapies for DLBCL often employs similar xenograft models.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are commonly used.
-
Tumor Implantation: Human DLBCL cell lines are injected subcutaneously or intravenously to establish tumors.
-
Treatment Administration: Therapeutic agents (e.g., chemotherapy, antibodies, CAR T-cells) are administered according to the study design.
-
Efficacy Assessment: Tumor volume is measured over time. Survival of the animals is also a key endpoint.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Mechanism of Action for ALLO-316.
Caption: General Xenograft Experimental Workflow.
Caption: Comparison of Therapeutic Strategies.
References
- 1. Allogene Therapeutics Publishes Preclinical Data on [globenewswire.com]
- 2. allogene.com [allogene.com]
- 3. Reversible epithelial to mesenchymal transition and acquired resistance to sunitinib in patients with renal cell carcinoma: evidence from a xenograft study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEK inhibition abrogates sunitinib resistance in a renal cell carcinoma patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diffuse large B-cell lymphoma: R-CHOP failure—what to do? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
A Comparative Guide to the Efficacy of ALLO-1 and Other Smoothened Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway, is a key therapeutic target in various cancers. The development of SMO inhibitors has marked a significant advancement in the treatment of diseases such as basal cell carcinoma (BCC) and medulloblastoma. This guide provides an objective comparison of the preclinical efficacy of ALLO-1, a novel SMO antagonist, with other notable SMO inhibitors, supported by available experimental data.
Executive Summary
This compound is a potent Smoothened (SMO) antagonist that demonstrates efficacy against both wild-type and clinically relevant drug-resistant mutants of SMO in vitro.[1] Unlike some first-generation SMO inhibitors, this compound maintains its inhibitory activity against key mutations, such as D473H and D477G, which are known to confer resistance to therapies like vismodegib. While in vivo and clinical data for this compound are not yet available, its unique binding mode and effectiveness against resistant SMO variants position it as a promising candidate for further investigation in the landscape of Hedgehog pathway-targeted therapies.
Data Presentation: In Vitro Efficacy of SMO Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other SMO inhibitors against wild-type (WT) and mutant SMO. This data is primarily derived from in vitro assays, such as the Gli-luciferase reporter assay, which measures the transcriptional activity of the Hedgehog pathway.
Table 1: IC50 Values of SMO Inhibitors against Wild-Type SMO
| Inhibitor | IC50 (nM) vs. Wild-Type SMO | Cell Line/Assay Conditions |
| This compound | 50 | TM3-Gli-Luc cells |
| Vismodegib | 3 | Cell-free assay |
| Sonidegib | 1.3 (mouse), 2.5 (human) | Cell-free assays |
| Glasdegib | 5 | Not specified |
| Saridegib (IPI-926) | 1.4 | Not specified |
Table 2: Comparative IC50 Values against Drug-Resistant SMO Mutants
| Inhibitor | SMO Mutant | IC50 (nM) | Fold Change vs. WT |
| This compound | D473H | Similar to WT | ~1 |
| D477G | ~2-fold shift from WT | ~2 | |
| Vismodegib | D473H | >60,000 | >20,000 |
| HH-13 | D473H | <200 | Not specified |
| HH-20 | D473H | <200 | Not specified |
| Saridegib (IPI-926) | D473H | 244 | ~174 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation and for designing future comparative studies.
Gli-Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway and assessing the potency of SMO inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Gli-mediated transcription.
Materials:
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (for normalization).
-
Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) or a small molecule SMO agonist like SAG.
-
Test Compounds: this compound and other SMO inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Luciferase Assay System: Commercially available dual-luciferase reporter assay system.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-reporter NIH/3T3 cells into 96-well plates and culture until they reach 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh or SAG) to all wells except for the negative control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to lyse the cells and release the luciferases.
-
Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal.
-
Mandatory Visualization
Hedgehog Signaling Pathway and Mechanism of SMO Inhibitor Action
Caption: Hedgehog signaling pathway and the site of action for SMO inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of SMO inhibitors.
Comparative Logic of SMO Inhibitor Efficacy
Caption: Comparative efficacy of this compound vs. first-generation SMO inhibitors.
References
Comparative Analysis of Alloferon-1's Mechanism of Action: A Cross-Validation Guide for Researchers
A detailed examination of the immunomodulatory peptide Alloferon-1 and its functional comparison with other Natural Killer (NK) cell activity enhancers, including Interleukin-2 (IL-2), Interleukin-15 (IL-15), and Lenalidomide. This guide provides a cross-validation of their mechanisms of action, supported by experimental data and detailed protocols to aid researchers in the field of immunology and drug development.
Introduction
Alloferon-1 is an immunomodulatory peptide that has demonstrated both antiviral and antitumor properties. Its primary mechanism of action involves the stimulation of Natural Killer (NK) cells, a critical component of the innate immune system responsible for recognizing and eliminating transformed and virally infected cells. This guide provides a comprehensive cross-validation of Alloferon-1's mechanism of action by comparing its performance with established and emerging immunomodulators known to enhance NK cell function. The comparative analysis focuses on key performance indicators, including the enhancement of NK cell cytotoxicity, modulation of activating and inhibitory receptors, and induction of cytokine production. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding and replication of key findings.
Mechanism of Action: A Comparative Overview
Alloferon-1 and its counterparts—IL-2, IL-15, and Lenalidomide—all converge on the enhancement of NK cell effector functions, albeit through distinct signaling pathways and with varying degrees of specificity and potency.
Alloferon-1 primarily enhances NK cell cytotoxicity by upregulating the expression of activating receptors, notably 2B4 (CD244) and NKG2D.[1] This leads to increased granule exocytosis, releasing perforin and granzymes that induce apoptosis in target cells. Furthermore, Alloferon-1 stimulates the production of key cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1] Its signaling cascade is believed to involve the activation of the NF-κB pathway.[2][3]
Interleukin-2 (IL-2) is a well-established cytokine that promotes the proliferation, differentiation, and cytotoxic function of NK cells. It signals through the IL-2 receptor, activating the JAK-STAT and PI3K-AKT-mTOR pathways. While effective, the therapeutic use of IL-2 can be associated with significant side effects.
Interleukin-15 (IL-15) shares many biological activities with IL-2, as it also signals through a common receptor subunit. IL-15 is crucial for the development and survival of NK cells.[4] Its signaling also activates the JAK-STAT and PI3K-AKT-mTOR pathways, leading to enhanced cytotoxicity and cytokine production.[4][5]
Lenalidomide , an immunomodulatory drug, enhances NK cell function both directly and indirectly. It can increase the expression of activating receptors on NK cells and augment antibody-dependent cellular cytotoxicity (ADCC).[6] Lenalidomide also modulates the tumor microenvironment and can overcome the suppressive effects of cytokines like IL-6 and TGF-β1 on NK cells.[7] Its mechanism involves the modulation of signaling pathways downstream of cytokine receptors.[7]
Quantitative Performance Comparison
The following tables summarize the quantitative data on the performance of Alloferon-1 and its alternatives in enhancing NK cell functions.
| Agent | Target Cell Line | Effector:Target Ratio | Metric | Result | Citation |
| Alloferon-1 | K562 | Not Specified | Cytotoxicity Stimulation | Effective at 0.05-50 ng/mL | [8] |
| Alloferon-1 | PC3 (NK-resistant) | 30:1 | Specific Killing Increase | Significant increase | [9] |
| IL-2 | K562 | Not Specified | Cytotoxicity Enhancement | Dose-dependent increase | [10] |
| Lenalidomide | HCT-116 (CRC) | Not Specified | Specific Lysis Increase | From 19% to 39% (at 10 µM) | [6] |
| Lenalidomide | SK-BR-3 (Breast Cancer) | Not Specified | Specific Lysis Increase | From 12% to 44% (at 1 µM) | [6] |
Table 1: Comparison of NK Cell-Mediated Cytotoxicity. CRC: Colorectal Cancer.
| Agent | Cell Type | Metric | Result | Citation |
| Alloferon-1 | Human NK cells | 2B4 Expression | Remarkable increase | [1] |
| Alloferon-1 | Human NK cells | NKG2D Expression | Slight increase | [1] |
| IL-2 | Human NK cells | IL-12 Receptor Expression | Upregulation | [10] |
| Lenalidomide | CLL patient NK cells | NKp30 Expression | Upregulation | [11] |
Table 2: Modulation of NK Cell Receptor Expression. CLL: Chronic Lymphocytic Leukemia.
| Agent | Condition | Cytokine | Result | Citation |
| Alloferon-1 | Co-culture with cancer cells | IFN-γ | Increased production | [1] |
| Alloferon-1 | Co-culture with cancer cells | TNF-α | Increased production | [1] |
| IL-15 | Primed murine NK cells | IFN-γ | Strong upregulation of transcript | [12] |
| Lenalidomide | NK cells with rituximab-coated tumor cells | GM-CSF, TNF-α, RANTES, MCP-1, IL-8, MIP-1α/β | Elevated production | [6] |
Table 3: Induction of Cytokine and Chemokine Production.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of Alloferon-1 and its alternatives in NK cells.
Caption: Alloferon-1 Signaling Pathway in NK Cells.
Caption: IL-2/IL-15 Signaling Pathway in NK Cells.
Caption: Multifaceted Mechanism of Action of Lenalidomide on NK Cells.
Experimental Protocols
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol is a standard method to measure the cytotoxic activity of NK cells against target tumor cells.[13][14][15][16]
1. Target Cell Preparation and Labeling:
-
Culture target cells (e.g., K562) to a concentration of 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend the pellet in 100 µL of fetal bovine serum.
-
Add 100 µCi of Na2(51Cr)O4 and incubate for 1-2 hours at 37°C in a CO2 incubator, mixing every 30 minutes.
-
Wash the labeled target cells three times with culture medium to remove unincorporated 51Cr.
-
Resuspend the cells in culture medium at a concentration of 1 x 10^5 cells/mL.
2. Effector Cell Preparation:
-
Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Resuspend the purified NK cells at various concentrations to achieve different effector-to-target (E:T) ratios.
3. Co-incubation:
-
In a 96-well V-bottom plate, add 100 µL of target cells (1 x 10^4 cells) to each well.
-
Add 100 µL of effector cells at the desired E:T ratios.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100 instead of effector cells.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
4. Measurement of 51Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
5. Calculation of Cytotoxicity:
-
Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Flow Cytometry for NK Cell Activating Receptor Expression
This protocol outlines the procedure for analyzing the surface expression of NK cell activating receptors (e.g., 2B4, NKG2D) using flow cytometry.[17][18][19][20]
1. Cell Preparation:
-
Isolate NK cells and treat with the immunomodulatory agent of interest (e.g., Alloferon-1) for a specified duration.
-
Prepare an untreated control sample.
-
Wash the cells with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
2. Antibody Staining:
-
Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies specific for the NK cell activating receptors (e.g., anti-CD244-PE, anti-NKG2D-APC) and NK cell markers (e.g., anti-CD3-FITC, anti-CD56-PerCP).
-
Include isotype control antibodies as negative controls.
-
Incubate for 30 minutes at 4°C in the dark.
3. Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
4. Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) from the NK cell gate (CD3-CD56+).
5. Data Analysis:
-
Analyze the flow cytometry data using appropriate software.
-
Gate on the NK cell population.
-
Determine the percentage of cells expressing the activating receptor and the mean fluorescence intensity (MFI) of the positive population.
-
Compare the expression levels between treated and untreated samples.
Conclusion
The cross-validation of Alloferon-1's mechanism of action against other NK cell-enhancing immunomodulators reveals both commonalities and distinct features. While all agents ultimately boost the anti-tumor capacity of NK cells, they do so through different signaling pathways and with varied effects on specific cellular markers and cytokine profiles. Alloferon-1 emerges as a promising immunomodulatory peptide that directly activates NK cells, leading to enhanced cytotoxicity and cytokine production, with a mechanism potentially centered on the NF-κB pathway. The provided data and protocols offer a framework for researchers to further investigate and compare the efficacy and mechanisms of these immunomodulatory agents in various preclinical and clinical settings. This comparative approach is essential for the rational design of novel immunotherapies and the optimization of existing treatment regimens.
References
- 1. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 6. Lenalidomide enhances antibody-dependent cellular cytotoxicity of solid tumor cells in vitro: influence of host immune and tumor markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide overcomes suppression of human natural killer cell anti-tumor functions by neuroblastoma microenvironment-associated IL-6 and TGFβ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. en.allokin.ru [en.allokin.ru]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. IL-15 priming alters IFN-γ regulation in murine NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 14. 4.11. 51Cr Release Cytotoxicity Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow cytometry-based phenotyping of NK activating and inhibitory receptors [bio-protocol.org]
- 18. Flow Cytometry-based Assay for the Monitoring of NK Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Analysis of Human NK cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rndsystems.com [rndsystems.com]
A Comparative Analysis of ALLO-1 and Vismodegib: A Preclinical Compound Versus an Approved Drug in Hedgehog Pathway Inhibition
In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as basal cell carcinoma (BCC). Vismodegib, a first-in-class Hh pathway inhibitor, has been approved by the FDA for the treatment of advanced BCC.[1][2] In contrast, ALLO-1 is a novel small molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hh pathway, and remains in the preclinical stages of development.[3] This guide provides a comparative overview of these two agents, presenting available data on their mechanism of action, efficacy, and safety, while highlighting the disparity in their developmental stages.
Mechanism of Action: Targeting the Smoothened Receptor
Both vismodegib and this compound function by inhibiting the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development that is typically inactive in adult tissues.[2][4] In many cancers, including BCC, aberrant activation of this pathway drives tumorigenesis.[5][6]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched1 (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (SMO), a G-protein-coupled receptor.[2][7] The activation of SMO leads to a downstream signaling cascade culminating in the activation and nuclear translocation of the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival.[6][8]
Vismodegib acts as a direct inhibitor of the SMO protein.[8][9] By binding to SMO, vismodegib prevents the downstream activation of the Hh pathway, even in cases where the pathway is constitutively active due to mutations in PTCH1.[8][10]
This compound is also characterized as a SMO antagonist.[3] Preclinical studies have shown that it inhibits SMO-agonist-induced luciferase expression in vitro. A key distinguishing feature of this compound is its ability to inhibit both wild-type SMO and a drug-resistant mutant (D473H) with similar potencies, suggesting a different binding mode compared to other SMO antagonists like vismodegib.[3]
Below is a diagram illustrating the Hedgehog signaling pathway and the points of inhibition for both vismodegib and this compound.
Comparative Data Presentation
The available data for vismodegib is extensive, stemming from numerous clinical trials, whereas data for this compound is limited to in-vitro studies.
| Feature | This compound | Vismodegib |
| Target | Smoothened (SMO)[3] | Smoothened (SMO)[1][2][5] |
| Mechanism of Action | SMO Antagonist[3] | Hedgehog Pathway Inhibitor[5][6] |
| Development Stage | Preclinical[3] | FDA Approved[1][2] |
| Indications | Not Applicable | Metastatic or locally advanced basal cell carcinoma[5][9] |
| Available Efficacy Data | In-vitro inhibition of SMO agonist-induced luciferase expression[3]. Potency against wild-type and D473H mutant SMO[3]. | ERIVANCE Trial: Objective response rate of 43% in locally advanced BCC and 30% in metastatic BCC[11][12]. STEVIE Trial: Disease control rate of 92.9% in advanced BCC[13]. |
| Available Safety Data | No in-vivo or clinical data available[3]. | Common Adverse Events: Muscle spasms, alopecia, dysgeusia, weight loss, fatigue[11][14]. Serious Adverse Events: Boxed warning for embryo-fetal toxicity[15][16]. |
| Pharmacokinetics | No data available. | Oral Bioavailability: ~32%[2]. Half-life: 4 days with continuous daily dosing[7]. Metabolism: Primarily hepatic[7]. |
Clinical Efficacy and Safety of Vismodegib
Vismodegib has demonstrated significant clinical benefit in patients with advanced BCC. The pivotal ERIVANCE study, a phase II trial, showed an objective response rate (ORR) of 43% in patients with locally advanced BCC and 30% in those with metastatic BCC, as assessed by independent review.[11][12] The larger STEVIE trial, which included over 1,200 patients, reported a disease control rate of 92.9%, further confirming the high anti-tumoral efficacy of vismodegib in this patient population.[13]
The safety profile of vismodegib is well-characterized. The most common adverse events reported in clinical trials include muscle spasms, alopecia, dysgeusia (taste disturbance), weight loss, and fatigue.[11][14] A significant safety concern is its potential for embryo-fetal toxicity, which has led to a boxed warning.[15][16] Vismodegib is contraindicated in pregnant women and requires strict contraceptive measures for both male and female patients of reproductive potential during and after treatment.[2]
Preclinical Data for this compound
Currently, there is no in-vivo or clinical trial data available for this compound.[3] The existing information is derived from a single in-vitro study which demonstrated that this compound and a related compound, ALLO-2, can inhibit SMO agonist-induced luciferase expression.[3] A notable finding from this study is that this compound's potency was not significantly affected by a drug-resistant mutation (D477G in the study, likely a typo for D473H as mentioned elsewhere in the source), suggesting it may have activity against some forms of acquired resistance to other SMO inhibitors.[3]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, a general workflow for evaluating a novel Hedgehog pathway inhibitor like this compound would typically involve the following key experiments:
1. Cell-Based Reporter Assay for Hedgehog Pathway Activity
-
Objective: To determine the in-vitro potency of the compound in inhibiting Hedgehog pathway signaling.
-
Methodology:
-
TM3-Gli-Luc cells, which are engineered to express luciferase under the control of a GLI-responsive promoter, are seeded in 96-well plates.
-
Cells are treated with a SMO agonist (e.g., Hh-Ag 1.5 or SAG) to induce pathway activation, along with varying concentrations of the test compound (e.g., this compound).
-
After a suitable incubation period (e.g., 24-48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 value (the concentration of the compound that inhibits 50% of the luciferase signal) is calculated to quantify the compound's potency.
-
2. In-Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously implanted with tumor cells that have a constitutively active Hedgehog pathway (e.g., medulloblastoma or BCC cell lines).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Below is a diagram illustrating a typical experimental workflow for the in-vitro evaluation of a Hedgehog pathway inhibitor.
Conclusion
The comparison between this compound and vismodegib is fundamentally a comparison between a preclinical compound and a clinically validated and approved drug. Vismodegib has a well-established efficacy and safety profile for the treatment of advanced basal cell carcinoma.[1][11][14] this compound, while showing promise in early in-vitro studies, particularly with its activity against a drug-resistant SMO mutant, requires extensive further research, including in-vivo studies and comprehensive toxicological evaluation, before its potential clinical utility can be determined.[3] For researchers, scientists, and drug development professionals, vismodegib serves as a benchmark for SMO inhibitors, while compounds like this compound represent the ongoing efforts to develop next-generation therapies that may overcome challenges such as acquired resistance.
References
- 1. Vismodegib: a hedgehog pathway inhibitor for locally advanced and metastatic basal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. drugs.com [drugs.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vismodegib? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 11. dermnetnz.org [dermnetnz.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. onclive.com [onclive.com]
- 14. Efficacy and safety of vismodegib in advanced basal-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Important Safety Information | Erivedge® (vismodegib) [erivedge.com]
- 16. Important Safety Information | Erivedge® (vismodegib) [erivedge.com]
A Comparative Guide to Validating Off-Target Effects of ALLO-1 Using CRISPR-Based Methods
For researchers, scientists, and drug development professionals, ensuring the precision of gene-editing therapies is paramount. This guide provides an objective comparison of current CRISPR-based methodologies for validating off-target effects for ALLO-1, an allogeneic CAR T-cell therapy. Off-target mutations are a critical safety concern, and rigorous validation is essential for the clinical translation of such therapies.[1][2][3] this compound is an anti-CD19 allogeneic CAR T-cell product where the T-cell receptor (TCR) alpha constant gene is disrupted to reduce the risk of graft-versus-host disease (GvHD).[4]
Overview of Off-Target Nomination and Validation Strategies
The validation of off-target effects is a multi-step process that begins with the identification of potential off-target sites (nomination) and is followed by the quantification of mutation frequencies at these nominated sites (validation).[5] A comprehensive analysis typically combines both unbiased genome-wide screening methods and sensitive targeted validation techniques.
There are two primary approaches for identifying potential off-target sites: computational prediction and experimental detection.[1] Computational methods are fast but can yield false positives, while experimental methods offer higher accuracy by detecting actual cleavage events.[2] Experimental methods can be further divided into cell-free (in vitro) and cell-based approaches.[2]
| Method Category | Examples | Principle | Key Advantage | Key Disadvantage |
| In Silico / Computational | Cas-OFFinder, Crisflash | Sequence alignment algorithms predict sites based on homology to the on-target sequence.[2] | Fast, inexpensive, and high-throughput. | Does not account for chromatin state; can generate many false positives.[2] |
| Cell-Free (In Vitro) | CIRCLE-seq, SITE-seq | The CRISPR-Cas9 enzyme is used to cleave purified genomic DNA in a test tube.[2] | Highly sensitive and unbiased detection of all potential cleavage sites.[6][7] | May identify sites that are inaccessible within the cell's natural chromatin environment.[1] |
| Cell-Based | GUIDE-seq, DISCOVER-seq | Detects double-strand breaks (DSBs) induced by CRISPR-Cas9 within living cells.[1][8] | Reflects the in vivo cellular environment, including chromatin accessibility.[2] | May be less sensitive than in vitro methods for very low-frequency events.[8] |
| Validation | Targeted Deep Sequencing | PCR amplification of nominated on- and off-target sites followed by next-generation sequencing (NGS). | Highly sensitive quantification of mutation frequencies at specific loci.[9] | Limited to pre-defined sites; not a discovery tool. |
| Unbiased Validation | Whole Genome Sequencing (WGS) | Sequencing the entire genome of edited and unedited cells to identify all mutations.[1] | Provides the most comprehensive and unbiased view of all genetic alterations.[10] | High cost and lower sensitivity for detecting rare off-target events without very deep coverage.[1][2] |
Experimental Workflow for Off-Target Validation
A robust workflow for validating the off-target profile of this compound combines several of the methodologies described above. This ensures both a comprehensive, unbiased search for potential off-target sites and a highly sensitive validation of the most likely candidates.
Caption: A multi-step workflow for comprehensive off-target analysis of this compound.
Detailed Experimental Protocols
Here we provide summarized protocols for key experimental methods used in off-target analysis.
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing)
GUIDE-seq is a method for detecting double-strand breaks (DSBs) in living cells.[11] It relies on the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into the site of a DNA break.[8][12]
-
Cell Transfection: Co-transfect the target cells (e.g., human primary T-cells) with the Cas9-gRNA complex and the end-protected dsODN tag.[8]
-
Genomic DNA Isolation: After a period of incubation (e.g., 72 hours), harvest the cells and isolate high-molecular-weight genomic DNA.
-
Library Preparation: Shear the genomic DNA to an average size of 500 bp.[13] Then, use a nested PCR approach to specifically amplify the genomic regions that contain the integrated dsODN tag.[8]
-
Sequencing & Analysis: Sequence the resulting library using an Illumina platform. The sequencing reads are then mapped back to the reference genome to identify the locations of the DSBs, which represent both on-target and off-target cleavage sites.
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by Sequencing)
CIRCLE-seq is a highly sensitive in vitro method to identify the full spectrum of sites a Cas9-gRNA complex can cleave.[6]
-
DNA Preparation: Isolate high-quality genomic DNA and shear it.
-
Circularization: Ligate the ends of the DNA fragments to form circular DNA molecules. This step is followed by treatment with exonucleases to remove any remaining linear DNA.[14][15]
-
In Vitro Cleavage: Treat the circularized DNA with the purified Cas9-gRNA ribonucleoprotein (RNP) complex. Only circles containing a cleavage site will be linearized.[6][14]
-
Library Preparation: Ligate sequencing adapters to the ends of the linearized DNA fragments.[14]
-
Sequencing & Analysis: Sequence the library and map the reads to the reference genome. The ends of the mapped reads will correspond precisely to the Cas9 cleavage sites.
Targeted Deep Sequencing
This method is used to validate and quantify the editing frequency at a list of nominated potential off-target sites.
-
Primer Design: Design PCR primers that flank each nominated off-target site and the on-target site.
-
PCR Amplification: Amplify these specific loci from genomic DNA isolated from the final this compound cell product.
-
Library Preparation: Add barcodes and sequencing adapters to the PCR products.
-
Sequencing: Pool the barcoded amplicons and perform deep sequencing (>10,000x coverage) on an Illumina platform.
-
Data Analysis: Align the sequencing reads to the reference amplicons and quantify the percentage of reads that contain insertions or deletions (indels) compared to the wild-type sequence.[9]
Impact of Off-Target Mutations on T-Cell Function
Off-target mutations within or near genes involved in critical cellular pathways can have significant functional consequences. For this compound, a CAR T-cell therapy, the T-cell activation and signaling pathway is of particular importance. An unintended mutation in a key gene in this pathway could impair the therapy's anti-tumor efficacy or persistence.
Caption: Simplified CAR T-cell activation pathway. Off-target hits could disrupt this cascade.
References
- 1. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 7. Mapping the genomic landscape of CRISPR–Cas9 cleavage | Springer Nature Experiments [experiments.springernature.com]
- 8. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Genome-Wide Analysis of Off-Target CRISPR/Cas9 Activity in Single-Cell-Derived Human Hematopoietic Stem and Progenitor Cell Clones | MDPI [mdpi.com]
- 11. GUIDE-Seq - Wikipedia [en.wikipedia.org]
- 12. Defining genome-wide CRISPR-Cas genome-editing nuclease activity with GUIDE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. syntezza.com [syntezza.com]
- 14. Circularization for In vitro Reporting of Cleavage Effects (CIRCLE-seq) [protocols.io]
- 15. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
comparison of ALLO-1 activity in different cancer types
An Objective Comparison of "ALLO-" Prefixed Cancer Therapies
In the landscape of oncology research and development, several investigational therapies with the "ALLO-" prefix have emerged, each with distinct mechanisms of action and targeting different malignancies. This guide provides a comparative overview of the activity of P-MUC1C-ALLO1, ALLO-316, and ALLO-501, which are allogeneic CAR-T cell therapies, and Aloin, a natural compound. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapeutic candidates.
Comparative Efficacy of ALLO- Therapies
The following table summarizes the quantitative data on the anti-cancer activity of different "ALLO-" prefixed therapies based on available clinical trial results.
| Therapy | Cancer Type(s) | Key Efficacy Metrics | Source |
| P-MUC1C-ALLO1 | Advanced or Metastatic Solid Tumors (e.g., Breast, Ovarian, Non-Small Cell Lung, Colorectal, Pancreatic, Renal Cell, Gastric) | Phase 1 trial is ongoing to determine the safest and most effective dose. Efficacy data is not yet mature.[1][2][3] | Clinical Trial (Phase 1) |
| ALLO-316 | Advanced or Metastatic Clear Cell Renal Cell Carcinoma (ccRCC) | Overall Response Rate (ORR): 25% (confirmed).[4] ORR in patients with high CD70 expression: 31% (confirmed).[4][5] | Clinical Trial (Phase 1) |
| ALLO-501 (cema-cel) | Relapsed/Refractory Large B-cell Lymphoma (LBCL) | Overall Response Rate (ORR): 67%.[6] Complete Response (CR) Rate: 58%.[6] Median Duration of Response (in CR): 23.1 months.[6] | Clinical Trial (Phase 1) |
| Aloin (ALO) | Gastric Cancer (preclinical) | Dose-dependent inhibition of cell proliferation and induction of apoptosis in HGC-27 gastric cancer cells.[7][8] | In vitro study |
Experimental Protocols
Allogeneic CAR-T Cell Therapies (P-MUC1C-ALLO1, ALLO-316, ALLO-501)
The data for the allogeneic CAR-T cell therapies were obtained from Phase 1 clinical trials. The general methodology for these trials is as follows:
-
Patient Population: Adult patients with advanced, metastatic, or relapsed/refractory cancers who have progressed on prior therapies.[1][2][4][6]
-
Lymphodepletion: Patients typically receive a lymphodepleting chemotherapy regimen (e.g., fludarabine and cyclophosphamide) prior to CAR-T cell infusion to create a favorable environment for the expansion and persistence of the allogeneic cells.[4]
-
CAR-T Cell Administration: A single infusion of the allogeneic CAR-T cell product is administered intravenously. Dose escalation studies are conducted to determine the optimal dose.[4]
-
Monitoring and Assessment: Patients are monitored for safety (e.g., cytokine release syndrome, neurotoxicity) and efficacy. Tumor responses are assessed at predefined intervals using imaging techniques according to standardized criteria (e.g., RECIST).[4][6]
Aloin In Vitro Study
The preclinical data for Aloin's activity in gastric cancer was derived from in vitro experiments:
-
Cell Lines: Human gastric cancer cell line HGC-27 was used.[7][8]
-
Treatment: Cells were treated with varying concentrations of Aloin for 24 hours.[7]
-
Apoptosis Assays: Apoptosis was assessed by observing nuclear morphology using DAPI staining and quantified by flow cytometry.[7]
-
Western Blotting: The expression and phosphorylation of proteins in the Akt-mTOR and ERK signaling pathways were measured by Western blotting to elucidate the mechanism of action.[8]
Mechanism of Action and Signaling Pathways
Allogeneic CAR-T Cell Therapies
P-MUC1C-ALLO1, ALLO-316, and ALLO-501 are allogeneic Chimeric Antigen Receptor (CAR) T-cell therapies. T-cells from a healthy donor are genetically engineered to express a CAR that recognizes a specific antigen on the surface of cancer cells.
-
P-MUC1C-ALLO1: Targets MUC1-C, a protein found on many solid tumors.[3]
-
ALLO-316: Targets CD70, an antigen expressed on renal cell carcinoma and other cancers.[4][5]
-
ALLO-501 (cema-cel): Targets CD19, a well-established antigen on B-cell malignancies.[6]
The binding of the CAR to the tumor antigen activates the T-cell, leading to the destruction of the cancer cell.
Aloin Signaling Pathway
Aloin induces apoptosis in gastric cancer cells by targeting High Mobility Group Box 1 (HMGB1) and inhibiting the Akt-mTOR and ERK signaling pathways.[7][8]
Caption: Aloin-induced signaling pathway in gastric cancer cells.
Summary and Future Directions
The "ALLO-" prefixed therapies represent a diverse set of approaches to cancer treatment. The allogeneic CAR-T cell therapies, P-MUC1C-ALLO1, ALLO-316, and ALLO-501, offer the potential for "off-the-shelf" treatments for a variety of solid and hematologic malignancies. Early clinical data for ALLO-316 and ALLO-501 are promising, demonstrating significant response rates in heavily pretreated patient populations.[4][6] Further clinical investigation is ongoing to confirm these findings and expand their application.
Aloin, a natural compound, has demonstrated preclinical anti-cancer activity in gastric cancer by modulating key signaling pathways involved in cell survival and proliferation.[7][8] Further research is needed to validate these findings in vivo and to explore its potential as a therapeutic agent.
This comparative guide highlights the distinct characteristics and stages of development of these "ALLO-" therapies. As more data becomes available from ongoing clinical trials and preclinical studies, a more direct comparison of their efficacy and safety will be possible, further informing their potential roles in cancer therapy.
References
- 1. Facebook [cancer.gov]
- 2. A PHASE 1 DOSE ESCALATION AND EXPANDED COHORT STUDY OF P-MUC1C-ALLO1 IN ADULT SUBJECTS WITH ADVANCED OR METASTATIC SOLID TUMORS | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Allogeneic CAR-T Cells for Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Phase 1 Trial Success: ALLO-316 Shows 31% Response Rate in Advanced Kidney Cancer | ALLO Stock News [stocktitan.net]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hedgehog Pathway Inhibition: Sonidegib vs. ALLO-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Hedgehog (Hh) pathway inhibitors: sonidegib, an FDA-approved drug for the treatment of advanced basal cell carcinoma (BCC), and ALLO-1, a preclinical Smoothened (SMO) antagonist. While sonidegib has a wealth of clinical data supporting its use, this compound presents intriguing in vitro data suggesting a potential role in overcoming certain mechanisms of drug resistance. This document aims to provide an objective comparison based on available experimental data to inform research and drug development efforts in the field of Hedgehog pathway-targeted therapies.
Introduction to Hedgehog Signaling and SMO Inhibition
The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[1] Aberrant reactivation of this pathway is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma.[2] The G protein-coupled receptor, Smoothened (SMO), is a central transducer of the Hh signal. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn promote tumor cell proliferation and survival.[1]
Both sonidegib and this compound are small molecule inhibitors that target SMO, albeit with different binding characteristics and stages of development.
Hedgehog Signaling Pathway and Inhibition by SMO Antagonists
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for SMO antagonists like sonidegib and this compound.
Caption: The Hedgehog signaling pathway is activated when the Hh ligand binds to PTCH1, relieving its inhibition of SMO. SMO then signals to release GLI from the SUFU-GLI complex, allowing its translocation to the nucleus to activate target gene transcription. Sonidegib and this compound both act by inhibiting SMO.
Sonidegib: An FDA-Approved SMO Inhibitor
Sonidegib (Odomzo®) is an orally bioavailable small molecule inhibitor of SMO.[3] It was approved by the FDA in 2015 for the treatment of adult patients with locally advanced basal cell carcinoma that has recurred following surgery or radiation therapy, or those who are not candidates for surgery or radiation.[4]
Mechanism of Action
Sonidegib binds to and inhibits the SMO receptor, a key component of the Hedgehog signaling pathway.[4] This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the expression of genes that promote cell proliferation and survival.[5]
Efficacy and Clinical Data
The efficacy and safety of sonidegib were primarily established in the multicenter, double-blind, randomized Phase II Basal Cell Carcinoma Outcomes with LDE225 Treatment (BOLT) clinical trial.[4][6]
Table 1: Efficacy of Sonidegib in the BOLT Study (12-Month Analysis) [7]
| Endpoint | Sonidegib 200 mg (n=79) | Sonidegib 800 mg (n=151) |
| Locally Advanced BCC (laBCC) | ||
| Objective Response Rate (ORR) | 58% | 44% |
| Complete Response (CR) | 5% | 2% |
| Partial Response (PR) | 53% | 42% |
| Stable Disease (SD) | 33% | 43% |
| Progressive Disease (PD) | 3% | 7% |
| Metastatic BCC (mBCC) | ||
| Objective Response Rate (ORR) | 8% | 17% |
| Stable Disease (SD) | 85% | 74% |
| Progressive Disease (PD) | 8% | 9% |
Table 2: Safety Profile of Sonidegib in the BOLT Study (Most Common Adverse Events) [7]
| Adverse Event (Any Grade) | Sonidegib 200 mg | Sonidegib 800 mg |
| Muscle spasms | 54% | 69% |
| Alopecia | 49% | 58% |
| Dysgeusia | 44% | 60% |
| Nausea | 39% | 51% |
| Increased blood creatine kinase | 32% | 53% |
| Fatigue | 32% | 41% |
| Decreased weight | 23% | 37% |
| Diarrhea | 19% | 34% |
| Decreased appetite | 18% | 36% |
| Myalgia | 16% | 28% |
This compound: A Preclinical SMO Antagonist
This compound is a small molecule antagonist of SMO that has been evaluated in preclinical, in vitro studies.[8] Publicly available data on its in vivo efficacy and safety are currently lacking.
Mechanism of Action and Potential Advantages
Similar to sonidegib, this compound inhibits the Hedgehog pathway by targeting SMO.[8] A key finding from in vitro studies is that this compound, and its analog ALLO-2, can inhibit both wild-type SMO and a drug-resistant mutant (D473H) with similar potencies.[8] This suggests that this compound may have an advantage in treating tumors that have developed resistance to other SMO inhibitors like vismodegib, which has shown reduced efficacy against this mutation.[9] Further research has indicated that this compound may bind to the extracellular cysteine-rich domain (CRD) of SMO, a different site than some other SMO inhibitors.[10]
Table 3: In Vitro Potency of this compound
| Assay | Metric | Value | Reference |
| Hh-Ag 1.5-induced luciferase expression in TM3-Gli-Luc cells | IC50 | Not specified, but potent inhibition observed | [8] |
| Inhibition of wild-type and D473H mutant human SMO | Potency | Similar for both wild-type and mutant | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used in the evaluation of Hedgehog pathway inhibitors.
In Vitro Cell Viability Assay
This assay determines the effect of an inhibitor on the viability of cancer cell lines.
-
Cell Seeding: Plate Hedgehog-dependent cancer cells (e.g., medulloblastoma or BCC cell lines) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SMO inhibitor (e.g., sonidegib or this compound) or vehicle control (DMSO) for 48-72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the inhibitor concentration.
Gli-Luciferase Reporter Assay
This assay measures the inhibition of Hedgehog pathway signaling.
-
Cell Line: Use a cell line stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).
-
Treatment: Seed the cells in a 96-well plate and treat with a Hedgehog pathway agonist (e.g., Shh ligand or SAG) in the presence of varying concentrations of the SMO inhibitor or vehicle control for 24-48 hours.
-
Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the luciferase activity against the log of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Tumor Implantation: Subcutaneously implant Hedgehog-dependent tumor cells into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups and administer the SMO inhibitor (e.g., by oral gavage) or vehicle control daily.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for pharmacodynamic markers (e.g., Gli1 expression).
Caption: A typical experimental workflow for evaluating a novel SMO inhibitor, starting with in vitro assays to determine potency and mechanism, followed by in vivo studies to assess efficacy.
Conclusion
Sonidegib is a well-characterized and clinically validated inhibitor of the Hedgehog pathway, demonstrating significant efficacy in patients with advanced basal cell carcinoma. Its performance and safety profile are well-documented through extensive clinical trials.
This compound, while in the early stages of preclinical development, shows promise as a potential therapeutic agent, particularly in the context of acquired resistance to existing SMO inhibitors. Its ability to inhibit a clinically relevant resistant mutant of SMO in vitro warrants further investigation.
For researchers and drug development professionals, sonidegib serves as a critical benchmark for efficacy and safety in the development of new Hedgehog pathway inhibitors. Compounds like this compound represent the next wave of innovation, aiming to address the clinical challenge of drug resistance. Future studies on this compound should focus on in vivo efficacy, safety, and pharmacokinetic profiling to determine its potential for clinical translation.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. Frontiers | Basal Cell Carcinoma and Hedgehog Pathway Inhibitors: Focus on Immune Response [frontiersin.org]
- 3. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication and In Vivo Evaluation of In Situ pH-Sensitive Hydrogel of Sonidegib–Invasomes via Intratumoral Delivery for Basal Cell Skin Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib for the treatment of advanced basal cell carcinoma: a comprehensive review of sonidegib and the BOLT trial with 12-month update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. An Investigator-Initiated Open-Label Trial of Sonidegib in Advanced Basal Cell Carcinoma Patients Resistant to Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Allopregnanolone (ALLO-1) Binding Affinity and Mechanism of Action at the GABA-A Receptor
Disclaimer: The initial query for "ALLO-1" did not yield a specific molecule with established binding affinity data. Based on the common abbreviation in neuropharmacology, this guide assumes "this compound" refers to Allopregnanolone (ALLO) , a potent neurosteroid that allosterically modulates the GABA-A receptor.
This guide provides a comparative overview of the binding affinity and mechanism of action of Allopregnanolone and other positive allosteric modulators of the GABA-A receptor. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding and functional affinities of Allopregnanolone and representative compounds from the benzodiazepine and barbiturate classes, which also act as positive allosteric modulators of the GABA-A receptor.
| Compound | Class | Target | Affinity Metric | Value | Receptor Subunit/Cell Type |
| Allopregnanolone | Neurosteroid | GABA-A Receptor | EC50 (Potentiation) | 12.9 ± 2.3 nM[1] | Rat Dentate Granule Cells |
| Diazepam | Benzodiazepine | GABA-A Receptor | Ki | 1.53 nM[2] | Rat Cortical Membranes |
| Pentobarbital | Barbiturate | GABA-A Receptor | EC50 (IPSC Duration) | 53 µM[3] | Rat Thalamic Neurons |
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor using a radiolabeled ligand, such as [3H]muscimol.
I. Materials and Reagents
-
Tissue: Rat brain cortex
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4 (4°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (4°C)
-
-
Radioligand: [3H]muscimol
-
Non-specific binding control: 10 mM GABA
-
Equipment:
-
Homogenizer
-
High-speed centrifuge (capable of 140,000 x g)
-
Scintillation counter
-
96-well plates
-
Filter paper and vacuum filtration apparatus
-
II. Membrane Preparation
-
Homogenize rat brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water.
-
Homogenize the suspension with two 10-second bursts.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and repeat the centrifugation step twice.
-
After the final wash, resuspend the pellet in Binding Buffer and store at -70°C until use.
III. Binding Assay Procedure
-
Thaw the prepared membrane suspension and wash twice with Binding Buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/well.
-
In a 96-well plate, add the membrane suspension to each well.
-
For determining non-specific binding, add 10 mM GABA to designated wells.
-
Add [3H]muscimol (e.g., at a final concentration of 5 nM) to all wells.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the assay by rapid vacuum filtration over filter paper, followed by washing with ice-cold Wash Buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
Visualizations
Signaling Pathway of GABA-A Receptor Activation
The diagram below illustrates the mechanism of action of GABA and its positive allosteric modulators on the GABA-A receptor, leading to neuronal inhibition.
References
- 1. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentobarbital modulates intrinsic and GABA-receptor conductances in thalamocortical inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ALLO-1: A Guide to Safe and Compliant Practices
The following protocols are designed to provide clear, actionable guidance. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Key Disposal Considerations
To ensure safety and compliance, several key factors must be considered when managing chemical waste. The table below summarizes these critical aspects based on general laboratory chemical waste guidelines.
| Consideration | Guideline | Regulatory Context |
| Waste Classification | Treat as a chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[1] | Local, State, and Federal hazardous waste regulations. |
| Containerization | Use a designated, properly labeled, and sealed waste container that is compatible with the chemical.[1][2] For liquid waste, a screw-cap bottle is typically used, and for solid waste, a polyethylene-lined drum or a robust, sealable bag may be appropriate.[1] | Resource Conservation and Recovery Act (RCRA) guidelines.[1] |
| Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("ALLO-1"), and any known hazard characteristics.[1] Do not use abbreviations.[1] | OSHA Hazard Communication Standard and EPA regulations.[1] |
| Storage | Store the waste container in a designated satellite accumulation area.[1] Ensure the container is kept closed at all times except when adding waste.[1][2] | EPA regulations for satellite accumulation areas (40 CFR 262.15).[1] |
| Disposal Method | Arrange for pickup and disposal by your institution's certified hazardous waste contractor.[1] Do not dispose of down the drain or in regular trash.[1][3][4] | Institutional policies and hazardous waste vendor requirements.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following procedure outlines the standard methodology for the safe disposal of a research chemical like this compound.
1. Waste Identification and Segregation:
-
Immediately identify any material contaminated with this compound (e.g., unused compound, contaminated labware, gloves, paper towels) as chemical waste.[1]
-
Segregate this compound waste from other types of waste, such as biological, radioactive, or regular trash.[1]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][5]
3. Containerization:
-
Obtain a designated chemical waste container from your laboratory's supply or through your EHS department.[1]
-
Ensure the container is made of a material compatible with this compound.
-
For liquid waste, use a screw-cap bottle. For solid waste, a polyethylene-lined drum or a sturdy, sealable bag is recommended.[1]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[1]
4. Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound."[1]
-
Indicate the date when the waste accumulation began.[1]
-
List any other components of the waste mixture, if applicable.[1]
5. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[1][4]
-
Ensure the storage area is away from heat or direct sunlight.[2][3]
6. Waste Pickup and Disposal:
-
Once the waste container is full or ready for removal, follow your institution's procedure to request a hazardous waste pickup, which is often done through an online portal or by contacting the EHS department.[1]
-
Provide all necessary information about the waste, including the chemical name and quantity.[1]
7. Documentation:
-
Complete any required hazardous waste manifest or tracking forms provided by your EHS department or the waste disposal vendor.
-
Retain a copy of all disposal records for your laboratory's files in accordance with institutional and regulatory requirements.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 3. students.umw.edu [students.umw.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. cvma-watchdog.net [cvma-watchdog.net]
Essential Safety and Operational Guide for Handling ALLO-1
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with ALLO-1 (CAS: 37468-32-9), a potent Smoothened (SMO) antagonist. Adherence to these procedural guidelines is critical for ensuring personal safety and proper environmental management.
Hazard Identification and Safety Precautions
This compound is a hazardous substance requiring careful handling. The primary hazards are summarized below.
Hazard Summary Table:
| Hazard Statement | GHS Classification | Precautionary Action |
| Harmful if swallowed | Acute Toxicity - Oral 4 (H302) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Causes skin irritation | Skin Irritation 2 (H315) | Wear protective gloves. If on skin, wash with plenty of water and soap. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Causes serious eye irritation | Eye Irritation 2A (H319) | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Very toxic to aquatic life | Aquatic Acute 1 (H400) | Avoid release to the environment. Collect spillage. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound.
PPE Requirements Table:
| Task | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Handling solid this compound | Nitrile or other chemically resistant gloves | Safety glasses with side shields or goggles | Standard lab coat | Recommended to minimize inhalation of dust |
| Preparing solutions | Nitrile or other chemically resistant gloves | Safety glasses with side shields or goggles | Standard lab coat | Use in a chemical fume hood |
| Administering to cell cultures | Nitrile or other chemically resistant gloves | Safety glasses with side shields or goggles | Standard lab coat | N/A (if performed in a biosafety cabinet) |
| Cleaning spills | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Impervious lab coat or apron | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area |
| Waste disposal | Nitrile or other chemically resistant gloves | Safety glasses with side shields or goggles | Standard lab coat | N/A |
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, immediately call a doctor. Rinse mouth. |
| Skin Contact | Immediately wash with water and soap and rinse thoroughly. |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Inhalation | In case of unconsciousness, place patient in a stable side position for transportation. |
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₇H₁₅ClN₂O₂ |
| Formula Weight | 314.8 g/mol |
| Purity | ≥98% |
| λmax | 220 nm |
| IC₅₀ (wild-type SMO) | 50 nM |
| IC₅₀ (D473H mutant SMO) | 300-1000 nM |
| Solubility (DMF) | 30 mg/mL |
| Solubility (DMSO) | 20 mg/mL |
| Solubility (DMF:PBS (pH 7.2) (1:1)) | 0.5 mg/mL |
Experimental Protocols
The following are step-by-step procedures for key operations involving this compound.
Handling and Storage Protocol
-
Receipt and Storage: Upon receipt, store this compound as a crystalline solid in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Solution Preparation:
-
Perform all weighing and solution preparation in a chemical fume hood to avoid inhalation of dust and exposure to vapors.
-
Use the appropriate solvent as indicated by experimental needs (e.g., DMSO, DMF).
-
Ensure all glassware is clean and dry before use.
-
-
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
-
Spill Cleanup Protocol
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large, volatile, or in a poorly ventilated area, evacuate the laboratory and contact the institutional Environmental Health and Safety (EHS) department.
-
-
Containment:
-
For liquid spills, contain the spill using absorbent pads or other appropriate absorbent material, working from the outside in.
-
For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.
-
-
Cleanup:
-
Wearing the appropriate PPE (see PPE Requirements Table), use a scoop or other tools to collect the absorbed material or the solid spill.
-
Place the collected material into a labeled, sealable hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a detergent and water solution.
-
Wipe the area with a clean, damp cloth.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting:
-
Document the spill and the cleanup procedure in the laboratory records.
-
Report the incident to the laboratory supervisor and EHS as required by institutional policy.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Collect all this compound waste, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure lid for waste collection.
-
Ensure the waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and the date of waste accumulation.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Hedgehog Signaling Pathway and this compound Mechanism of Action
This compound is an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. The diagram below illustrates the canonical Hh pathway and the point of intervention by this compound.
Caption: this compound inhibits the Hedgehog signaling pathway by antagonizing the SMO receptor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
